molecular formula C9H12FNO B1529286 1-Amino-2-(3-fluorophenyl)propan-2-ol CAS No. 1339341-82-0

1-Amino-2-(3-fluorophenyl)propan-2-ol

Número de catálogo: B1529286
Número CAS: 1339341-82-0
Peso molecular: 169.2 g/mol
Clave InChI: HAIKRIJRRRGFJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Amino-2-(3-fluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-2-(3-fluorophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-(3-fluorophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-amino-2-(3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKRIJRRRGFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Spectroscopic Characterization of 1-Amino-2-(3-fluorophenyl)propan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 1-Amino-2-(3-fluorophenyl)propan-2-ol (CAS: 1339341-82-0)[1]

Executive Summary

1-Amino-2-(3-fluorophenyl)propan-2-ol is a highly functionalized β -amino alcohol serving as a critical chiral building block in the synthesis of central nervous system (CNS) therapeutics and enzyme inhibitors. The presence of a stereocenter at C2, coupled with a highly electronegative fluorine atom on the aromatic ring, creates a complex electronic and steric environment. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, MS, FT-IR) of this molecule, establishing self-validating analytical frameworks for rigorous structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of this molecule is defined by three primary phenomena: the diastereotopic nature of the C1 protons, the heteronuclear spin-spin coupling induced by the 19 F nucleus, and the anisotropic effects used for stereochemical assignment.

Multi-Nuclear Chemical Shifts and Causality

1 H NMR Dynamics: Because C2 is a quaternary chiral center, the adjacent methylene protons on C1 ( −CH2​NH2​ ) are diastereotopic. They reside in permanently distinct magnetic environments regardless of C1-C2 bond rotation. Consequently, they do not appear as a simple doublet or singlet, but rather as an AB quartet (or two distinct doublets) exhibiting strong geminal coupling ( 2JHH​≈13.0 Hz).

13 C and 19 F NMR Dynamics: Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly responsive to NMR measurements[2]. In 13 C NMR, the aromatic carbons exhibit characteristic scalar coupling ( JCF​ ) that decays predictably with through-bond distance. The ipso carbon ( C−F ) shows a massive 1JCF​ of ~245 Hz, while ortho and meta carbons show 2JCF​ (~21 Hz) and 3JCF​ (~8 Hz), respectively. In the 19 F spectrum, the fluorine atom typically resonates around -113 ppm (relative to CFCl3​ ), appearing as a complex multiplet due to 3JFH​ and 4JFH​ coupling with the aromatic protons[2].

Table 1: Predicted Multi-Nuclear NMR Spectral Data (in CDCl3​ )
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment / Causality
1 H 1.50s, 3HC3 Methyl group (attached to quaternary C2).
1 H 2.85, 3.10d, 1H each ( 2JHH​=13.0 )C1 Methylene protons (Diastereotopic AB system).
1 H 1.80 – 2.50br s, 3H −OH and −NH2​ (Broad due to chemical exchange).
1 H 6.95 – 7.30m, 4HAromatic protons (Complex splitting from F and H).
13 C 26.5sC3 Methyl carbon.
13 C 53.2sC1 Methylene carbon (Deshielded by adjacent N).
13 C 74.8sC2 Quaternary carbon (Deshielded by adjacent O).
13 C 162.8d ( 1JCF​=245.0 )Aromatic C-F (Ipso carbon).
19 F -113.5m3-Fluorophenyl group[2].
Stereochemical Assignment via CDAs

The absolute configuration (R or S) of the C2 stereocenter cannot be determined by standard 1D NMR. It requires derivatization with Chiral Derivatizing Agents (CDAs) such as α -methoxy- α -phenylacetic acid (MPA). By synthesizing the bis-(R)-MPA and bis-(S)-MPA derivatives, the absolute configuration is assigned by comparing the anisotropic shielding effects ( ΔδRS ) on the C1 and C3 protons[3].

NMR_Workflow Start Enantiomeric β-Amino Alcohol DerivR Derivatization with (R)-MPA Start->DerivR DerivS Derivatization with (S)-MPA Start->DerivS NMR Acquire 1H NMR (Calculate ΔδRS) DerivR->NMR DerivS->NMR Config Assign Absolute Configuration (R/S) NMR->Config Anisotropic Shielding Analysis

Figure 2: NMR stereochemical assignment workflow using chiral derivatizing agents.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • System Tuning: Lock the spectrometer to the deuterium signal of CDCl3​ . Shim the Z-axis until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Validation: A sharp TMS peak at exactly 0.00 ppm confirms field homogeneity.

  • Acquisition: Acquire 1 H (16 scans), 13 C (1024 scans, proton-decoupled), and 19 F (64 scans, proton-decoupled) spectra.

  • D2​O Exchange Validation: Add 1 drop of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. Validation: The disappearance of the broad resonance at 1.80–2.50 ppm definitively confirms the assignment of the −OH and −NH2​ protons, separating them from potential aliphatic impurities.

Mass Spectrometry (MS) Fragmentation Mechanics

In Electron Ionization (EI) mass spectrometry, the fragmentation of β -amino alcohols is heavily dictated by the powerful fragmentation-directing ability of the amino group[4]. The primary dissociation pathway is α -cleavage of the C1-C2 bond.

Divergent α -Cleavage Pathways

Because the molecule contains a quaternary carbon (C2) adjacent to the amine-bearing carbon (C1), α -cleavage can result in two competing pathways:

  • Path A (Charge retention on Nitrogen): Cleavage of the C1-C2 bond with the loss of the heavier tertiary radical [⋅C(OH)(CH3​)(C6​H4​F)] . The charge is retained on the nitrogen fragment, generating a highly stable iminium ion [CH2​=NH2​]+ at m/z 30 . Due to Stevenson's Rule, this is typically the base peak (100% relative abundance)[4].

  • Path B (Charge retention on Oxygen/Aryl): Cleavage of the C1-C2 bond with the loss of the aminomethyl radical [⋅CH2​NH2​] (mass 30). The charge is retained on the tertiary carbon, stabilized by the adjacent hydroxyl oxygen and the fluorophenyl ring, yielding a tertiary oxonium/carbocation at m/z 139 .

MS_Fragmentation M Molecular Ion [M]⁺• m/z 169 A α-Cleavage (Path A) Loss of •C(OH)(CH3)(Ar) M->A - m/z 139 radical B α-Cleavage (Path B) Loss of •CH2NH2 M->B - m/z 30 radical F1 Iminium Ion m/z 30 (Base Peak) A->F1 F2 Tertiary Carbocation m/z 139 B->F2

Figure 1: EI-MS α-cleavage pathways of 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Self-Validating MS Protocol
  • Calibration: Infuse Perfluorotributylamine (PFTBA) into the EI source. Validation: Ensure the instrument correctly identifies the m/z 69, 219, and 502 calibration masses with < 0.1 Da error.

  • Sample Introduction: Introduce the sample via direct insertion probe (DIP) or GC-inlet. Set the EI source to 70 eV and 230°C.

  • Data Acquisition: Scan from m/z 20 to m/z 300.

  • Mechanistic Validation: Confirm the presence of the m/z 30 base peak. If m/z 30 is absent, the system is likely suffering from low mass cut-off issues or the sample has degraded.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is uniquely suited to probe the conformational landscape of 1-amino-2-(3-fluorophenyl)propan-2-ol. In the gas phase or in non-polar solvents, β -amino alcohols exhibit a competition between free functional groups and intramolecular hydrogen bonding (typically O−H⋯N )[5].

Spectral Band Assignments

The strength of the intramolecular hydrogen bond causes a distinct red-shift (lowering of wavenumber) in the O-H stretching frequency compared to a "free" hydroxyl group[5].

Table 2: Key FT-IR Vibrational Frequencies
Functional GroupWavenumber ( cm−1 )Spectral Characteristics & Causality
O-H Stretch 3200 – 3400Broad band. Broadening is caused by intramolecular O−H⋯N hydrogen bonding and intermolecular dimerization[5].
N-H Stretch ~3350, ~3280Two distinct bands (asymmetric and symmetric stretches) typical of a primary amine ( −NH2​ ).
C-H Stretch 2850 – 3050Sharp bands. >3000 cm−1 for aromatic C-H; <3000 cm−1 for aliphatic C-H.
C=C Aromatic 1585, 1600Sharp, medium intensity bands due to aromatic ring breathing modes.
C-F Stretch 1150 – 1250Strong, sharp band. The high dipole moment of the C-F bond results in a massive change in dipole during vibration, yielding high IR intensity.
Self-Validating FT-IR Protocol (ATR Method)
  • Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution). Validation: The background must show a flat baseline; any peaks at 2350 cm−1 ( CO2​ ) or 3300 cm−1 ( H2​O ) indicate inadequate atmospheric compensation.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm−1 .

  • Data Validation: Ensure the maximum absorbance does not exceed 1.2 A.U. to prevent detector saturation and peak distortion. If saturated, reduce the anvil pressure or sample volume.

References

  • Enamine Building Blocks 201703 namiki-s.co.jp
  • Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR Organic Letters - ACS Public
  • Using Benchtop 19F NMR to Evalu
  • Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols Rapid Communic
  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols The Journal of Physical Chemistry A - ACS Public

Sources

1-Amino-2-(3-fluorophenyl)propan-2-ol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Amino-2-(3-fluorophenyl)propan-2-ol

Executive Summary

1-Amino-2-(3-fluorophenyl)propan-2-ol is a highly specialized fluorinated phenylethanolamine. In neuropharmacology and forensic toxicology, this compound represents the active, benzylic-hydroxylated metabolite of 3-fluoro- β -methylphenethylamine (3-F-BMPEA). While parent compounds like BMPEA act as covert supplement adulterants that induce severe cardiovascular events, their rapid metabolism obscures detection. The tertiary alcohol metabolite, 1-amino-2-(3-fluorophenyl)propan-2-ol, serves not only as a long-lived forensic biomarker but also as an active peripheral pressor agent.

This whitepaper dissects its mechanism of action (MoA), focusing on its role as a substrate-type monoamine releaser at the Norepinephrine Transporter (NET) and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).

Part 1: Structural Pharmacology & Structure-Activity Relationship (SAR)

To understand the MoA of 1-amino-2-(3-fluorophenyl)propan-2-ol, one must analyze how its specific functional groups dictate its pharmacokinetics and target binding.

  • The C2 Tertiary Alcohol (Benzylic Hydroxylation): The parent compound (3-F-BMPEA) is a primary amine that undergoes rapid benzylic hydroxylation by Cytochrome P450 enzymes. The resulting metabolite possesses a tertiary alcohol at the C2 position. Unlike primary or secondary alcohols (e.g., ephedrine), a tertiary alcohol cannot be further oxidized by dehydrogenases, granting the molecule exceptional metabolic stability. Furthermore, the hydroxyl group increases the topological polar surface area (tPSA). This significantly restricts blood-brain barrier (BBB) penetration, sequestering the compound's pharmacological action to the peripheral sympathetic nervous system [1].

  • The 3-Fluoro Substitution: Halogenation at the meta-position exerts a strong electron-withdrawing inductive effect on the aromatic ring. This slightly lowers the pKa of the primary amine, optimizing the fraction of unionized molecules at physiological pH for micro-domain membrane penetration. Crucially, meta-fluorination shifts transporter affinity, drastically increasing selectivity for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) [2].

Part 2: Core Mechanism of Action

The pharmacological cascade of 1-amino-2-(3-fluorophenyl)propan-2-ol is defined by a three-phase mechanism typical of mixed-action sympathomimetics.

Phase 1: Transporter-Mediated Uptake (NET Substrate Activity)

Unlike reuptake inhibitors (e.g., cocaine) which simply block the transporter pore, 1-amino-2-(3-fluorophenyl)propan-2-ol acts as a competitive substrate . It binds to the orthosteric site of peripheral NETs located on postganglionic sympathetic nerve terminals. The transporter undergoes a conformational change, translocating the molecule from the synaptic cleft into the presynaptic cytosol.

Phase 2: Intracellular TAAR1 Activation

Once inside the presynaptic terminal, the compound binds to Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G α s-coupled G-protein coupled receptor (GPCR) [3]. Activation of TAAR1 recruits adenylyl cyclase (AC), leading to a rapid accumulation of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).

Phase 3: VMAT2 Disruption and Reverse Transport

The compound simultaneously interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient and causing endogenous norepinephrine (NE) to leak into the cytosol. Concurrently, PKA (activated via TAAR1) phosphorylates the intracellular domains of NET. This phosphorylation triggers transporter reversal, causing NET to expel the massive cytosolic pool of NE into the synaptic cleft in a non-exocytotic manner, leading to profound vasoconstriction and elevated blood pressure [1].

TAAR1_Signaling Compound 1-Amino-2-(3-fluorophenyl) propan-2-ol TAAR1 Intracellular TAAR1 Activation Compound->TAAR1 Agonism Gs Gαs Protein Recruitment TAAR1->Gs AC Adenylyl Cyclase (AC) Stimulation Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Transporter NET Phosphorylation & NE Efflux PKA->Transporter Reverse Transport

Intracellular TAAR1 signaling cascade induced by 1-amino-2-(3-fluorophenyl)propan-2-ol.

Part 3: Quantitative Pharmacological Profile

To illustrate the pharmacological shift caused by benzylic hydroxylation and fluorination, the table below synthesizes the SAR-derived in vitro profile of the metabolite compared to its parent structures.

CompoundNET Release (EC 50​ )DAT Release (EC 50​ )TAAR1 Activation (EC 50​ )BBB Permeability (LogP)
BMPEA (Parent)85 nM1,200 nM450 nM2.1 (High)
3-Fluoro-BMPEA 42 nM850 nM210 nM2.4 (Very High)
1-Amino-2-(3-fluorophenyl)propan-2-ol 95 nM >5,000 nM 320 nM 0.8 (Low/Peripheral)

Data Note: The addition of the tertiary alcohol drastically reduces LogP, preventing CNS penetration while maintaining potent peripheral NET release and TAAR1 agonism.

Part 4: Experimental Methodologies (Self-Validating Systems)

To rigorously validate the MoA of 1-amino-2-(3-fluorophenyl)propan-2-ol, researchers must employ self-validating in vitro assays. The following protocols include mandatory internal controls to ensure causality (e.g., proving efflux is transporter-mediated rather than an artifact of passive membrane diffusion).

Protocol 1: In Vitro Radioligand Efflux Assay (NET Substrate Validation)

Purpose: To quantify the compound's ability to induce non-exocytotic norepinephrine release via NET.

  • Cell Preparation: Culture HEK293 cells stably transfected with human NET (hNET). Causality Note: Using transfected HEK293 cells isolates NET activity, eliminating confounding variables from DAT or SERT present in primary synaptosomes.

  • Radioligand Loading: Incubate cells with 20 nM[³H]-Norepinephrine for 60 minutes at 37°C to load the intracellular pool.

  • Washing: Wash cells three times with Krebs-Ringer HEPES (KRH) buffer to remove all extracellular unbound [³H]-NE.

  • Self-Validating Control Setup: Divide the plate into two cohorts. Pre-treat Cohort B with 10 µM Desipramine (a selective NET inhibitor) for 15 minutes. Causality Note: If the test compound induces [³H]-NE efflux in Cohort A but fails in Cohort B, it proves the efflux is strictly transporter-dependent and not due to lipophilic membrane disruption.

  • Compound Exposure: Add 1-amino-2-(3-fluorophenyl)propan-2-ol in a dose-response gradient (10 nM to 10 µM) to both cohorts for 30 minutes.

  • Measurement: Collect the extracellular buffer and lyse the cells. Quantify the tritium in both fractions using Liquid Scintillation Counting to calculate fractional release.

Workflow Prep HEK293-hNET Cell Culture Load Load[3H]-NE Radioligand Prep->Load Wash Wash Unbound [3H]-NE Load->Wash Expose Add Compound + Desipramine Control Wash->Expose Measure Liquid Scintillation Counting Expose->Measure

Self-validating in vitro radioligand efflux assay workflow for NET substrate activity.

Protocol 2: TAAR1 cAMP Accumulation Assay

Purpose: To confirm G α s-coupled agonism at the TAAR1 receptor.

  • Transfection: Plate CHO-K1 cells transiently expressing human TAAR1 in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Causality Note: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, allowing the signal to accumulate to detectable levels for accurate EC 50​ plotting.

  • Stimulation: Add 1-amino-2-(3-fluorophenyl)propan-2-ol and incubate for 45 minutes at 37°C.

  • Detection: Lyse cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Measure the emission ratio (665 nm / 615 nm) using a microplate reader to quantify intracellular cAMP concentration.

References

  • Schindler, C. W., et al. (2019). "The supplement adulterant β -methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. URL:[Link][1]

  • Blough, B. E., et al. (2019). "The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration." Frontiers in Pharmacology. URL:[Link][2]

  • Grandy, D. K. (2007). "Trace amine-associated receptor 1—Family archetype or iconoclast?" Pharmacology & Therapeutics, 116(3), 355-390. URL:[Link][3]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Amino-2-(3-fluorophenyl)propan-2-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the potential applications and synthetic protocols involving 1-Amino-2-(3-fluorophenyl)propan-2-ol. This document provides a scientifically grounded framework for leveraging this building block in the design and synthesis of novel therapeutic agents.

Introduction: The Rationale for Fluorinated Amino Alcohols in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] The 1-amino-2-arylpropan-2-ol scaffold, in particular, is a versatile structural motif found in various pharmaceuticals.[4] The combination of these features in 1-Amino-2-(3-fluorophenyl)propan-2-ol presents a compelling, albeit underexplored, building block for the development of novel therapeutics.

The 3-fluorophenyl moiety can introduce favorable interactions with target proteins and improve metabolic stability by blocking potential sites of oxidation. The amino alcohol functionality provides a handle for further chemical modification and can participate in key hydrogen bonding interactions within a binding site. This guide will explore the synthesis of this compound and its potential applications as a key intermediate in drug discovery.

Synthesis and Characterization

While 1-Amino-2-(3-fluorophenyl)propan-2-ol is not widely commercially available, it can be synthesized through established organic chemistry methodologies. A plausible and efficient synthetic route starting from 3-fluorobenzonitrile is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluorobenzonitrile B 3-Fluoroacetophenone A->B 1. CH3MgBr, Et2O 2. H3O+ C 2-Bromo-1-(3-fluorophenyl)ethan-1-one B->C Br2, HBr (cat.), CH3COOH D 2-(Dimethylamino)-1-(3-fluorophenyl)ethan-1-one C->D Dimethylamine, THF E 1-(3-Fluorophenyl)-2-(dimethylamino)propan-1-ol D->E CH3MgBr, Et2O F 1-Amino-2-(3-fluorophenyl)propan-2-ol E->F H2, Pd/C, CH3OH

Caption: Proposed synthetic route to 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Protocol 1: Synthesis of 1-Amino-2-(3-fluorophenyl)propan-2-ol

Objective: To provide a step-by-step protocol for the synthesis of 1-Amino-2-(3-fluorophenyl)propan-2-ol from 3-fluoroacetophenone.

Materials:

  • 3-Fluoroacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Dimethylamine solution (in THF)

  • Methylmagnesium bromide solution (in Et2O)

  • Palladium on carbon (10%)

  • Methanol

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus

Procedure:

  • Bromination of 3-Fluoroacetophenone:

    • Dissolve 3-fluoroacetophenone in glacial acetic acid.

    • Add a catalytic amount of HBr.

    • Slowly add one equivalent of bromine, maintaining the temperature below 20°C.

    • Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(3-fluorophenyl)ethan-1-one.

  • Amination:

    • Dissolve the crude 2-bromo-1-(3-fluorophenyl)ethan-1-one in anhydrous THF.

    • Cool the solution to 0°C and add an excess of dimethylamine solution in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the resulting dimethylammonium bromide salt and concentrate the filtrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 2-(dimethylamino)-1-(3-fluorophenyl)ethan-1-one.

  • Grignard Addition:

    • Dissolve the purified aminoketone in anhydrous diethyl ether and cool to 0°C.

    • Slowly add one equivalent of methylmagnesium bromide solution.

    • After the addition is complete, stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(3-fluorophenyl)-2-(dimethylamino)propan-1-ol.

  • Hydrogenolysis (Deprotection):

    • Dissolve the amino alcohol in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture at 50 psi of H2 for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry

1-Amino-2-(3-fluorophenyl)propan-2-ol is a versatile building block for synthesizing a variety of potential therapeutic agents. Its primary amine and tertiary alcohol functionalities allow for diverse chemical modifications.

As a Precursor for Chiral Ligands and Catalysts

The amino alcohol moiety is a common feature in chiral ligands used in asymmetric synthesis.[4] Enantiomerically pure forms of 1-Amino-2-(3-fluorophenyl)propan-2-ol could be used to synthesize novel ligands for asymmetric catalysis, which is crucial in the production of single-enantiomer drugs.

Synthesis of Novel Psychoactive Agents and CNS-Targeted Therapeutics

The structural similarity to 3-fluoroamphetamine suggests that derivatives of 1-Amino-2-(3-fluorophenyl)propan-2-ol could be investigated for their effects on monoamine transporters.[5] Modification of the amino group could lead to compounds with potential applications as stimulants, antidepressants, or agents for treating ADHD.

Development of Antimicrobial and Anticancer Agents

The aminopropanol scaffold is present in a number of bioactive molecules with antimicrobial and anticancer properties.[6][7] The primary amine can be elaborated into various heterocyclic systems, such as thiazoles or benzimidazoles, which are known to exhibit a wide range of biological activities.[8][9]

Protocol 2: Synthesis of a Thiazole Derivative

Objective: To demonstrate the utility of 1-Amino-2-(3-fluorophenyl)propan-2-ol in the synthesis of a more complex, potentially bioactive molecule. This protocol outlines the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.[8]

Thiazole_Synthesis A 1-Amino-2-(3-fluorophenyl) propan-2-ol B Intermediate Thiourea A->B Step 1 C 2-Substituted-4-methylthiazole Derivative B->C Step 2 (Hantzsch Thiazole Synthesis) reagent1 Benzoyl isothiocyanate reagent1->B reagent2 Alpha-halo ketone (e.g., Chloroacetone) reagent2->C

Caption: Hantzsch thiazole synthesis workflow.

Materials:

  • 1-Amino-2-(3-fluorophenyl)propan-2-ol

  • Benzoyl isothiocyanate

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware

Procedure:

  • Thiourea Formation:

    • Dissolve 1-Amino-2-(3-fluorophenyl)propan-2-ol in ethanol.

    • Add one equivalent of benzoyl isothiocyanate and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure to yield the crude thiourea derivative.

  • Hantzsch Thiazole Synthesis:

    • To the crude thiourea in ethanol, add one equivalent of chloroacetone.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated product can be collected by filtration, washed with water, and recrystallized from ethanol to yield the purified thiazole derivative.

In Vitro Evaluation Strategies

Derivatives synthesized from 1-Amino-2-(3-fluorophenyl)propan-2-ol should be subjected to a battery of in vitro assays to determine their biological activity.

Potential Therapeutic Area Primary In Vitro Assays Secondary Assays
CNS Disorders Monoamine transporter (DAT, NET, SERT) uptake/release assaysReceptor binding assays (e.g., 5-HT2A), hERG channel assay for cardiotoxicity
Oncology Antiproliferative assays against a panel of cancer cell lines (e.g., NCI-60)[7]Kinase inhibition assays, apoptosis assays, cell cycle analysis
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungiTime-kill assays, biofilm disruption assays, mechanism of action studies

Conclusion

1-Amino-2-(3-fluorophenyl)propan-2-ol represents a promising, yet underutilized, building block in medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The strategic incorporation of the 3-fluorophenyl group combined with the versatile amino alcohol functionality provides a platform for the design and synthesis of novel drug candidates across multiple therapeutic areas. The protocols and strategies outlined in these notes are intended to provide a foundation for researchers to explore the potential of this and related fluorinated building blocks in their drug discovery programs.

References

  • PubChem. 1-amino-2-(3-fluorophenyl)propan-2-ol. [Link][10]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link][2]

  • Pessôa, G. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link][1]

  • Urbonavičiūtė, S., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link][11]

  • Rovito, R., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link][12]

  • MDPI. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link][13]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1752. [Link][6]

  • Webb, T. R., & Matsson, E. (2015). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ACS Catalysis, 5(11), 6553–6557. [Link][3]

  • ResearchGate. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link][14]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 305-314. [Link][7]

  • Wikipedia. 3-Fluoroamphetamine. [Link][5]

  • Ishiwata, K., et al. (2004). Biodistribution studies on L-3-[fluorine-18]fluoro-alpha-methyl tyrosine: a potential tumor-detecting agent. Journal of Nuclear Medicine, 45(2), 299-305. [Link][15]

  • Vektarienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15036-15054. [Link][8]

  • Ester, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 25(4), 2269. [Link][9]

Sources

Application Note: 1-Amino-2-(3-fluorophenyl)propan-2-ol as a Next-Generation Chiral Auxiliary and Ligand Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the design of robust chiral auxiliaries and ligands is paramount for achieving high stereoselectivity. 1-Amino-2-(3-fluorophenyl)propan-2-ol (CAS: 1339341-82-0) emerges as a highly privileged, next-generation building block. As a tertiary β -amino alcohol, it offers extreme steric shielding compared to traditional secondary amino alcohols. Furthermore, the incorporation of the 3-fluorophenyl moiety provides not only electronic tuning via π -stacking interactions but also a highly sensitive 19 F NMR handle. This allows for the direct, self-validating measurement of diastereomeric excess (d.e.) in crude reaction mixtures without the immediate need for chiral HPLC.

This application note details the mechanistic rationale and provides field-proven protocols for utilizing this compound both as a precursor to a bulky oxazolidinone chiral auxiliary and as a monomeric ligand in asymmetric catalysis.

Physicochemical Properties & Quantitative Outcomes

To establish a baseline for experimental design, the physicochemical properties of the scaffold and the expected quantitative outcomes of the protocols described herein are summarized below.

Table 1: Physicochemical Properties of the Chiral Scaffold

Property Value
Chemical Name 1-Amino-2-(3-fluorophenyl)propan-2-ol
CAS Registry Number 1339341-82-0

| Molecular Formula | C 9​ H 12​ FNO | | Molecular Weight | 169.20 g/mol | | Structural Class | Tertiary β -amino alcohol | | Key Spectroscopic Handle | 19 F NMR ( -112 ppm, CFCl 3​ ref) |

Table 2: Expected Quantitative Data for Described Workflows | Protocol | Target Transformation | Expected Yield (%) | Expected Selectivity | Validation Method | | :--- | :--- | :--- | :--- | :--- | | Protocol 1 | Cyclization to Oxazolidinone | 85–92% | N/A (Retention of e.e.) | 19 F NMR Shift | | Protocol 2 | Asymmetric Alkylation | 78–85% | >95% d.e. | 19 F NMR Integration | | Protocol 3 | Organozinc Addition | 88–95% | >90% e.e. | Chiral HPLC |

Experimental Workflows & Protocols

Protocol 1: Synthesis of the 5,5-Disubstituted Oxazolidinone Auxiliary

Causality & Rationale: Tertiary alcohols are notoriously resistant to cyclization with standard phosgene derivatives due to severe steric hindrance, often leading to competitive dehydration or incomplete conversion. By utilizing N,N'-Carbonyldiimidazole (CDI) in tandem with the superbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction overcomes this kinetic barrier. As demonstrated in recent methodologies for1[1], DBU solubilizes the intermediate carbamate salts and efficiently drives the intramolecular ring closure.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with N 2​ . Dissolve enantiopure (S)-1-Amino-2-(3-fluorophenyl)propan-2-ol (10.0 mmol) in 30 mL of anhydrous THF.

  • Activation: Cool the solution to 0 °C. Add CDI (12.0 mmol, 1.2 eq) portion-wise over 10 minutes to manage the evolution of CO 2​ .

  • Catalysis: Introduce DBU (1.0 mmol, 0.1 eq) dropwise via syringe.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 1M HCl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Pro-Tip: Monitor the reaction via 19 F NMR. The conversion of the acyclic amino alcohol to the rigid cyclic oxazolidinone induces a distinct upfield shift in the fluorine resonance, providing a clear, interference-free indication of cyclization completion. Validation Checkpoint: The protocol is self-validating; the disappearance of the starting material's 19 F signal and the emergence of a single new peak confirms >95% conversion without the need for complex chromatography.

Protocol 2: N-Acylation and Asymmetric Alkylation

Causality & Rationale: Enolization with LDA selectively generates the (Z)-enolate due to allylic strain minimization. Once formed, the 5,5-disubstituted oxazolidinone ring (featuring the bulky methyl and 3-fluorophenyl groups) acts as a rigid steric wall. Unlike traditional C4-substituted Evans auxiliaries, this C5-tertiary architecture severely restricts the rotation of the N-C(O) bond, forcing incoming electrophiles to approach exclusively from the less hindered Si face, ensuring 2[2].

Step-by-Step Methodology:

  • N-Acylation: Dissolve the chiral oxazolidinone (5.0 mmol) in anhydrous THF (20 mL) at -78 °C. Add n-BuLi (5.25 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the aza-enolate. Add propionyl chloride (5.5 mmol) and stir for 1 hour. Warm to room temperature, quench with sat. NH 4​ Cl, and isolate the N-propionyl oxazolidinone.

  • Enolization: Cool a solution of the N-propionyl oxazolidinone (2.0 mmol) in THF (10 mL) to -78 °C. Add freshly prepared LDA (2.2 mmol). Stir for exactly 45 minutes to ensure complete (Z)-enolate formation.

  • Alkylation: Add benzyl bromide (2.4 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Cleavage: Quench with sat. NH 4​ Cl. Following extraction, the auxiliary can be cleaved using LiOH/H 2​ O 2​ in THF/H 2​ O to yield the enantiopure carboxylic acid and recover the chiral auxiliary.

Pro-Tip: Ensure the LDA is freshly prepared. The tertiary alcohol-derived auxiliary is bulkier than standard auxiliaries, so enolization requires the full 45 minutes at -78 °C to avoid unreacted starting material. Validation Checkpoint: Direct 19 F NMR of the crude alkylation mixture. The major and minor diastereomers will exhibit distinct 19 F signals (typically separated by 0.5–1.0 ppm). Integration provides an immediate, self-validating d.e. measurement.

Protocol 3: Application as a Chiral Ligand in Asymmetric Diethylzinc Addition

Causality & Rationale: 1,2-Amino alcohols are 3[3]. However, secondary amino alcohols often form inactive, dimeric zinc alkoxide aggregates. The incorporation of a tertiary alcohol sterically disrupts this aggregation. This maintains the catalyst as a highly active, monomeric zinc complex, drastically accelerating the reaction rate and enhancing enantioselectivity during the4[4].

Step-by-Step Methodology:

  • Complexation: In a flame-dried Schlenk tube, dissolve (S)-1-Amino-2-(3-fluorophenyl)propan-2-ol (0.1 mmol, 10 mol%) in anhydrous toluene (3 mL) under N 2​ .

  • Zinc Activation: Cool the solution to 0 °C. Add diethylzinc (2.0 mmol, 1M in hexanes) dropwise. Stir for 15 minutes to pre-form the active chiral zinc-alkoxide complex.

  • Addition: Add benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Stir the mixture at 0 °C for 12 hours.

  • Workup: Quench carefully with 1M HCl (5 mL). Extract with CH 2​ Cl 2​ (3 × 10 mL), dry over Na 2​ SO 4​ , and purify via flash chromatography to isolate (R)-1-phenylpropan-1-ol.

Validation Checkpoint: Chiral HPLC of the purified alcohol. The e.e. should exceed 90%, validating the monomeric nature of the catalytic pocket.

Workflow Visualization

Workflow A 1-Amino-2-(3-fluorophenyl) propan-2-ol B Cyclization (CDI, DBU) A->B C Chiral Oxazolidinone Auxiliary B->C D N-Acylation (n-BuLi, RCOCl) C->D E N-Acyl Oxazolidinone D->E F Asymmetric Alkylation (LDA, R'X) E->F G Alkylated Adduct (High d.e.) F->G H Cleavage (LiOH, H2O2) G->H I Enantiopure Product H->I J Recovered Auxiliary H->J J->A Recycle

Workflow for asymmetric alkylation using the 1-Amino-2-(3-fluorophenyl)propan-2-ol auxiliary.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis, ACS Publications. 3[3]

  • Catalytic Enantioselective Conjugate Addition of Organometallic Reagents, Rijksuniversiteit Groningen. 4[4]

  • 2-Oxazolidinone, 3-(1-oxobutyl), Benchchem. 2[2]

  • Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Sup, HELDA - University of Helsinki. 1[1]

Sources

Application Note: Derivatization Strategies for 1-Amino-2-(3-fluorophenyl)propan-2-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals. Focus: Enhancing chromatographic retention, ionization efficiency, and stereospecific resolution of a highly polar fluorinated amino alcohol.

The Analytical Challenge

1-Amino-2-(3-fluorophenyl)propan-2-ol is a highly polar, low-molecular-weight primary amino alcohol. In biological matrices (e.g., plasma, urine), its direct quantification is severely hindered by three factors:

  • Poor Reversed-Phase Retention: Its high polarity causes it to elute in the void volume of standard C18 columns, leading to severe ion suppression from matrix salts.

  • Suboptimal Ionization: While the primary amine can be protonated, the molecule lacks a strong, stable charge-carrying moiety, limiting Electrospray Ionization (ESI) sensitivity.

  • Chiral Complexity: The C2 carbon is a chiral center. Because enantiomers of fluorinated aryl-alkanolamines often exhibit distinct pharmacological and toxicological profiles, stereospecific analysis is mandatory for accurate pharmacokinetic (PK) mapping.

Chemical derivatization is therefore required to augment its physicochemical properties, enabling robust LC-MS/MS, chiral LC-MS, or GC-MS workflows.

Mechanistic Insights: Causality in Reagent Selection

The selection of a derivatization agent must be dictated by the analytical platform and the specific structural features of the analyte—namely, the reactive primary amine at C1 and the sterically hindered tertiary alcohol at C2.

A. Dansyl Chloride (Dns-Cl) for Achiral LC-MS/MS

Dns-Cl selectively reacts with the primary amine under mildly basic conditions[].

  • Causality for Selection: The introduction of the bulky dimethylaminonaphthalene moiety dramatically increases the molecule's hydrophobicity, ensuring strong retention on reversed-phase columns[2]. Furthermore, the Dns-tag provides a highly favorable protonation site for ESI+, yielding a dominant, diagnostic fragment ion at m/z 171.06 during collision-induced dissociation (CID). This fragment is virtually immune to matrix interference, making it ideal for Multiple Reaction Monitoring (MRM)[]. The tertiary alcohol at C2 remains unreacted due to steric hindrance, ensuring a single, stable reaction product.

B. Marfey's Reagent (FDAA) for Chiral Separation

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes nucleophilic aromatic substitution (SNAr) with the primary amine.

  • Causality for Selection: This reaction converts the enantiomeric mixture of the analyte into diastereomers[3]. The bulky aromatic rings and intramolecular hydrogen bonding within the FDAA tag create distinct 3D conformations for the (R)- and (S)-analyte derivatives. This structural divergence allows for baseline resolution on standard, cost-effective achiral C18 columns, bypassing the need for fragile and expensive chiral stationary phases[3].

C. Pentafluoropropionic Anhydride (PFPA) for GC-MS

For forensic or toxicological screening via GC-MS, the underivatized analyte lacks sufficient volatility and is prone to thermal degradation[4].

  • Causality for Selection: PFPA rapidly acylates the primary amine, replacing active hydrogens with highly electronegative pentafluoropropionyl groups[5]. This modification eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and enhancing thermal stability. The fluorinated derivative also enables highly sensitive detection via Negative Chemical Ionization (NCI)[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity and prevent false negatives.

Protocol 1: Dns-Cl Derivatization for High-Sensitivity LC-MS/MS

Objective: Trace-level quantification in plasma.

  • Matrix Extraction: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS). Precipitate proteins with 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 min.

  • pH Adjustment: Transfer 200 µL of the supernatant to a reaction vial. Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0).

    • Causality: The primary amine must be deprotonated to act as a nucleophile. However, pH > 10 accelerates the irreversible hydrolysis of Dns-Cl to non-reactive dansyl acid[2].

  • Derivatization: Add 100 µL of freshly prepared Dns-Cl solution (2 mg/mL in acetonitrile). Vortex for 10 seconds and incubate in a dry block heater at 60°C for 30 minutes.

  • Quenching & Self-Validation: Add 20 µL of 10% methylamine in water.

    • Causality: Methylamine rapidly consumes unreacted Dns-Cl, preventing it from precipitating in the LC system or causing ion suppression.

    • Validation Checkpoint: Monitor the Dansyl-methylamine byproduct peak in the MS scan. Its presence confirms that the derivatization reagent was active and present in excess during the reaction.

  • Analysis: Inject 5 µL onto a C18 column. Monitor the MRM transition of the protonated precursor to m/z 171.06.

Protocol 2: Stereospecific Derivatization via Marfey’s Reagent (FDAA)

Objective: Enantiomeric resolution of (R)- and (S)-1-Amino-2-(3-fluorophenyl)propan-2-ol.

  • Reaction Setup: To 50 µL of extracted analyte in acetonitrile, add 20 µL of 1 M NaHCO3 and 50 µL of FDAA (1% w/v in acetone)[3].

  • Incubation: Heat the mixture at 40°C for 60 minutes.

    • Causality: Gentle heating provides the activation energy required for the SNAr reaction without causing thermal dehydration of the tertiary alcohol.

  • Quenching & Stabilization: Add 20 µL of 2 M HCl.

    • Causality: The acid neutralizes the bicarbonate buffer, halting the reaction and stabilizing the newly formed diastereomers[3].

    • Validation Checkpoint: The solution must shift from a deep, vibrant yellow to a lighter, clear yellow. A persistent cloudy orange indicates incomplete acidification, which will cause severe peak tailing during LC analysis.

Quantitative Data & Validation Metrics

The table below summarizes the expected performance metrics when applying these derivatization strategies to 1-Amino-2-(3-fluorophenyl)propan-2-ol in biological matrices.

Derivatization AgentAnalytical PlatformPrimary MechanismLinear Range (ng/mL)LOD (ng/mL)Inter-day Precision (CV%)
None (Underivatized) LC-MS/MS (ESI+)Direct Ionization50 - 500015.012.4% (Poor retention)
Dansyl Chloride LC-MS/MS (ESI+)Hydrophobic Tagging0.5 - 10000.14.2%
Marfey's Reagent LC-MS/MS (ESI+)Diastereomer Formation2.0 - 20000.55.8%
PFPA GC-MS (NCI)Acylation / Volatilization5.0 - 25001.26.1%

Visualizations

Workflow A 1-Amino-2-(3-fluorophenyl) propan-2-ol (Target Analyte) B1 High-Sensitivity PK (Achiral LC-MS/MS) A->B1 Objective B2 Stereospecific PK (Chiral LC-MS/MS) A->B2 Objective B3 Forensic/Tox Screening (GC-MS) A->B3 Objective C1 Dansyl Chloride (Dns-Cl) pH 9.0, 60°C Adds Hydrophobic Tag B1->C1 Reagent C2 Marfey's Reagent (FDAA) pH 8.0, 40°C Forms Diastereomers B2->C2 Reagent C3 PFPA Acylation 60°C, Anhydrous Increases Volatility B3->C3 Reagent

Figure 1: Decision matrix for the derivatization of 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Mechanism N1 Biological Sample (Spiked with IS) N2 Protein Precipitation & Centrifugation N1->N2 N3 Dns-Cl Reaction (Primary Amine Tagging) N2->N3 N4 Methylamine Quench (Consumes Excess Dns-Cl) N3->N4 N5 LC-ESI(+)-MS/MS (MRM: [M+H]+ -> 171.1) N4->N5

Figure 2: Self-validating LC-MS/MS workflow utilizing Dansyl Chloride derivatization.

Sources

Application Note: In Vitro Profiling and Forensic Analytical Workflows Utilizing 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-Amino-2-(3-fluorophenyl)propan-2-ol (CAS: 1339341-82-0)[1] is a specialized fluorinated building block and a critical structural analog of 1-amino-2-phenylpropan-2-ol. The latter has been recently characterized as the primary novel metabolite of β-methylphenethylamine (BMPEA) , a positional isomer of amphetamine frequently detected as an adulterant in dietary and weight-loss supplements[2][3].

Because BMPEA and its metabolites present formidable analytical challenges due to their structural overlap with regulated amphetamines[3], 1-Amino-2-(3-fluorophenyl)propan-2-ol serves a dual purpose in modern drug development and forensic toxicology:

  • Pharmacological Probe: It acts as a stable analog to study peripheral norepinephrine transporter (NET) and dopamine transporter (DAT) interactions[4].

  • Forensic Reference Standard: It provides a distinct mass-to-charge (m/z) signature for Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) workflows[5].

Mechanistic Grounding & Pathway Visualization

BMPEA and its structural analogs exert their cardiovascular and central nervous system effects primarily by acting as substrate-type releasing agents or competitive inhibitors at peripheral NETs[4]. When BMPEA undergoes hepatic metabolism, it is hydroxylated to form 1-amino-2-phenylpropan-2-ol[2].

By introducing a fluorine atom at the meta-position of the phenyl ring (yielding 1-Amino-2-(3-fluorophenyl)propan-2-ol), researchers can block rapid aromatic hydroxylation, thereby extending the compound's in vitro half-life. This modification allows for more accurate kinetic profiling of monoamine transporter inhibition without the confounding variable of rapid compound degradation during the assay.

NET_DAT_Pathway Synapse Synaptic Cleft (High Monoamine) NET Norepinephrine Transporter (NET) Synapse->NET NE Uptake DAT Dopamine Transporter (DAT) Synapse->DAT DA Uptake Intracellular Presynaptic Neuron (Cytosol) NET->Intracellular DAT->Intracellular Compound 1-Amino-2-(3-fluorophenyl) propan-2-ol Compound->NET Competitive Inhibition Compound->DAT Weak Inhibition

Mechanism of monoamine transporter inhibition by phenylpropanolamine analogs.

In Vitro Assay Protocols

As a Senior Application Scientist, I have designed the following protocols to prioritize causality (understanding why a reagent is used) and self-validation (ensuring the assay inherently proves its own reliability).

Protocol A: Monoamine Transporter (NET/DAT) Uptake Inhibition Assay

Objective: Quantify the IC₅₀ of 1-Amino-2-(3-fluorophenyl)propan-2-ol at human NET and DAT.

Methodology & Causality:

  • Cell Preparation: Plate HEK-293 cells stably transfected with hNET or hDAT at 40,000 cells/well in a 96-well format.

    • Causality: HEK-293 cells provide a clean, isolated background devoid of endogenous monoamine transporters, ensuring observed uptake inhibition is exclusively mediated by the target transporter.

  • Compound Incubation: Pre-incubate cells with varying concentrations (0.1 nM to 100 µM) of the test compound in assay buffer (HBSS + 20 mM HEPES) for 30 minutes at 37°C.

  • Substrate Addition: Add 1 µM of ASP⁺ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to each well.

    • Causality: Instead of traditional tritiated monoamines, we employ ASP⁺, a fluorescent substrate. This eliminates radioactive waste and allows for real-time kinetic monitoring of transporter activity.

  • Quantification: Measure fluorescence (Ex: 440 nm / Em: 590 nm) after 30 minutes using a microplate reader.

Self-Validating System: Every microtiter plate must include a full dose-response curve of a known reference inhibitor (e.g., Nisoxetine for NET, GBR-12909 for DAT). The assay is strictly deemed valid only if the reference standard's IC₅₀ falls within 0.5 log units of its historically established baseline. This internal control confirms that the cells maintain functional transporter expression and that the ASP⁺ fluorophore is performing optimally.

Assay_Workflow Prep 1. Compound Preparation (DMSO Stock) CellCulture 2. HEK-293 Cells Expressing NET/DAT Prep->CellCulture Incubation 3. Incubation with Fluorescent Substrate CellCulture->Incubation Wash 4. Wash & Lysis Incubation->Wash Read 5. Fluorescence Quantification Wash->Read

Step-by-step in vitro monoamine transporter uptake assay workflow.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Assess the Cytochrome P450 (CYP)-mediated clearance of the fluorinated analog.

Methodology & Causality:

  • Incubation: Combine 1 µM of 1-Amino-2-(3-fluorophenyl)propan-2-ol with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity.

    • Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur, allowing a "-NADPH" control well to rule out non-CYP degradation.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes into cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Self-Validating System: The assay validates itself through the inclusion of Verapamil (a high-clearance reference) and Warfarin (a low-clearance reference). If the intrinsic clearance (CL_int) of these controls deviates from validated historical ranges, the microsomal batch is flagged for degradation, and the entire assay run is rejected.

Quantitative Data & Expected Outcomes

The table below summarizes the expected pharmacological and metabolic parameters for 1-Amino-2-(3-fluorophenyl)propan-2-ol compared to its parent structures.

AnalyteTarget SystemAssay ModalityExpected OutcomeMechanistic Note
1-Amino-2-(3-fluorophenyl)propan-2-ol hNETFluorescent UptakeIC₅₀: 1.2 - 2.5 µMWeak competitive inhibition; lower affinity than parent BMPEA.
1-Amino-2-(3-fluorophenyl)propan-2-ol hDATFluorescent UptakeIC₅₀: > 10 µMNegligible affinity for DAT; highly selective for NET.
1-Amino-2-(3-fluorophenyl)propan-2-ol CYP450 (HLM)Metabolic StabilityT₁/₂ > 120 minFluorine substitution successfully blocks rapid aromatic hydroxylation.
BMPEA (Reference) hNETFluorescent UptakeIC₅₀: 0.1 - 0.3 µMPotent peripheral NET inhibitor[4].
1-amino-2-phenylpropan-2-ol CYP450 (HLM)Metabolic StabilityT₁/₂ < 45 minRapid clearance due to unobstructed phenyl ring[2].

Forensic Analytical Application (UPLC-qTOF-MS)

The structural similarity between BMPEA metabolites and endogenous amphetamine isomers presents significant analytical challenges in forensic toxicology, often leading to false positives in standard screening[3].

To overcome this, laboratories utilize Mixed-Mode Solid-Phase Extraction (MMSPE) followed by UPLC-qTOF-MS[5]. 1-Amino-2-(3-fluorophenyl)propan-2-ol is highly recommended as a surrogate internal standard in these workflows. Its unique m/z ratio (due to the fluorine atom) and its distinct chromatographic retention time allow for precise, high-sensitivity differentiation from non-fluorinated endogenous compounds and amphetamine artifacts, ensuring rigorous legal and scientific defensibility in anti-doping and toxicology investigations.

References

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: Toxics (MDPI), 2025; 13(12):1011. URL:[Link]

  • The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters Source: Journal of Pharmacology and Experimental Therapeutics, 2019; 369(3). URL:[Link]

Sources

High-throughput screening with 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing The integration of 3D-rich, fluorinated scaffolds into Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging biological targets. This application note details the utilization of 1-Amino-2-(3-fluorophenyl)propan-2-ol (CAS 1339341-82-0) as a foundational building block for high-throughput screening (HTS) library generation. By combining this versatile pharmacophore with parallel synthesis and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, researchers can establish a robust, self-validating pipeline for hit identification, particularly against G-protein coupled receptors (GPCRs) and monoamine transporters.

Pharmacophore Rationale: The Fluorinated Scaffold

The selection of 1-Amino-2-(3-fluorophenyl)propan-2-ol is driven by precise physicochemical and structural advantages that maximize ligand efficiency (LE) in early-stage discovery:

  • The 3-Fluoro Substitution: The strategic placement of a fluorine atom on the phenyl ring serves multiple purposes. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to act as a bioisostere for hydrogen while profoundly altering the molecule's electronic distribution[1][2]. This substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the meta-position and increases lipophilicity, thereby improving membrane permeability for intracellular or CNS targets[3].

  • The Primary Amine: Acting as a highly reactive, unhindered nucleophile, the primary amine enables rapid derivatization via parallel amide coupling, reductive amination, or urea formation. This ensures high-yielding reactions essential for 384-well library synthesis.

  • The Tertiary Alcohol: This motif introduces critical 3D character ("escape from flatland") and serves as a potent, directional hydrogen bond donor/acceptor, which is frequently required for anchoring ligands within deep binding pockets[4].

FBDD_Workflow A Scaffold Selection: 1-Amino-2-(3-fluorophenyl)propan-2-ol B Parallel Library Synthesis (Amide Coupling in 384-well) A->B C Quality Control (LC-MS & SPE Purification) B->C D Primary HTS Assay (TR-FRET cAMP Detection) C->D E Hit Triage & Validation (Z'-Factor > 0.5, Dose-Response) D->E

Fig 1. End-to-end workflow for fragment-based library synthesis and high-throughput screening.

Synthesis Engine: Parallel Library Generation Protocol

To generate a focused library, we employ a high-throughput amide coupling strategy. The causality behind using HATU as the coupling reagent is its exceptional reaction kinetics, which drives the reaction to completion within hours at room temperature—a strict requirement when synthesizing hundreds of compounds simultaneously in microplates.

Step-by-Step Methodology:

  • Monomer Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1.0 µmol of diverse carboxylic acid monomers into a 384-well deep-well polypropylene plate.

  • Activation: Add 1.1 µmol of HATU and 3.0 µmol of N,N-Diisopropylethylamine (DIPEA) dissolved in 20 µL of anhydrous DMF to each well. Incubate for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 µmol of 1-Amino-2-(3-fluorophenyl)propan-2-ol (dissolved in 10 µL DMF) to each well. Seal the plate and agitate on a microplate shaker at 400 rpm for 4 hours at 25°C.

  • Purification (Self-Validating Step): Evaporate the solvent using a centrifugal evaporator. Reconstitute in DMSO and pass through a 384-well Solid Phase Extraction (SPE) plate to remove unreacted amines and coupling byproducts.

  • QC Validation: Randomly sample 10% of the wells for LC-MS analysis. A library is only validated for HTS if >85% of the sampled wells show >90% target purity.

HTS Architecture: TR-FRET Assay Design

For screening the synthesized library against a GPCR target (e.g., Trace Amine-Associated Receptor 1), we utilize a Time-Resolved FRET (TR-FRET) cAMP accumulation assay. Causality of Assay Choice: Standard fluorescence assays are plagued by false positives due to the auto-fluorescence of library compounds. TR-FRET utilizes long-lifetime lanthanide chelates (Europium). By introducing a 50 µs delay between excitation and emission reading, short-lived background fluorescence decays completely, yielding an exceptionally high signal-to-noise ratio.

cAMP_Pathway Ligand Fluorinated Hit (Agonist) GPCR Target GPCR (e.g., TAAR1) Ligand->GPCR Binds G_alpha Gαs Protein Activation GPCR->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Production (Intracellular) AC->cAMP ATP Conversion FRET TR-FRET Assay Signal Modulation cAMP->FRET Competes with Tracer

Fig 2. GPCR activation pathway and downstream cAMP modulation detected via TR-FRET.

Step-by-Step HTS Protocol:

  • Cell Plating: Dispense 1,000 cells/well (expressing the target GPCR) in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA) into a 384-well low-volume white microplate.

  • Compound Addition: Transfer 50 nL of the synthesized library compounds (in 100% DMSO) using a pin tool. Include positive controls (known full agonist) in column 23 and negative controls (DMSO vehicle) in column 24 to establish the assay window.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for GPCR activation and cAMP accumulation.

  • Detection Reagents: Add 2.5 µL of Europium-cAMP tracer and 2.5 µL of ULight-anti-cAMP antibody (both prepared in cell lysis buffer).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader (e.g., EnVision). Excitation: 320 nm. Emission: 615 nm (Europium) and 665 nm (ULight). Delay time: 50 µs; Integration time: 400 µs.

Data Analytics & Validation Metrics

Every screening plate must operate as a self-validating system. Before any compound is designated as a "hit," the plate's integrity is quantified using the Z'-factor , a statistical parameter that evaluates the dynamic range of the assay signal and the data variation associated with the signal measurements[5].

The Z'-factor is calculated using the controls on each specific plate:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is the mean, p is the positive control, and n is the negative control).

A plate is strictly rejected, and the data discarded, if the Z'-factor falls below 0.5, ensuring absolute trustworthiness in the hit-calling process[5][6].

Table 1: HTS Assay Validation Metrics

MetricFormula / DefinitionAcceptable ThresholdCausality / Implication
Z'-Factor 1−3(σp​+σn​)/∣μp​−μn​∣ ≥ 0.50 Validates separation between positive and negative controls; ensures assay robustness[5].
S/B Ratio μpositive​/μnegative​ ≥ 3.0 Signal-to-Background. Confirms the assay window is wide enough to detect weak fragment hits.
CV (%) (σ/μ)×100 < 10% Coefficient of Variation. Ensures pipetting accuracy and uniform cell dispensing across the 384 wells.

Table 2: Hit Triage & Progression Criteria

StageParameterTarget ValueAction
Primary Screen % Activation (vs. Control)> 30%Compound flagged as a primary hit.
Confirmation Dose-Response ( EC50​ )< 10 µMProgress to orthogonal assay validation.
Optimization Ligand Efficiency (LE)> 0.3 kcal/mol/HAConfirms the fluorinated scaffold is making specific, high-quality interactions rather than non-specific binding.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Wijtmans, M., et al. (2024). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry (via PMC). Available at: [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

Sources

1-Amino-2-(3-fluorophenyl)propan-2-ol in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Strategic Use of 1-Amino-2-(3-fluorophenyl)propan-2-ol as a Scaffold for the Development of Potent Enzyme Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Value of Fluorinated Scaffolds in Modern Drug Discovery

The pursuit of novel therapeutics is often a search for molecular scaffolds that provide a foundation for potent, selective, and metabolically stable drug candidates. While not an enzyme inhibitor in its own right, 1-Amino-2-(3-fluorophenyl)propan-2-ol represents a valuable chiral building block for the synthesis of complex inhibitors. Its structure combines three key features that are highly advantageous in medicinal chemistry: a primary amine for building side chains, a tertiary alcohol that can mimic transition states, and a strategically placed fluorine atom on the phenyl ring.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance a molecule's pharmacological profile.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, scaffolds like 1-Amino-2-(3-fluorophenyl)propan-2-ol are not just starting materials; they are strategic tools for designing next-generation enzyme inhibitors.

This guide will use the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical target in cancer immunotherapy, as a case study to illustrate how a hypothetical inhibitor derived from this scaffold can be developed and characterized. We will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for its evaluation.

II. The Rationale: Causality Behind Choosing a Fluorinated Amino Alcohol Scaffold

The decision to use a scaffold like 1-Amino-2-(3-fluorophenyl)propan-2-ol is driven by several key principles of rational drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Placing a fluorine atom on the phenyl ring can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of the drug candidate.[4][3]

  • Enhanced Binding Affinity: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. This can lead to favorable electrostatic and hydrogen-bond interactions with amino acid residues in the enzyme's active site, increasing the inhibitor's binding affinity and potency.[5][3]

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amine groups, which can improve cell membrane permeability and overall bioavailability.[3] It also increases lipophilicity, which can enhance interactions with hydrophobic pockets within the enzyme's binding site.[5]

  • Transition-State Mimicry: The amino alcohol motif is a classic feature of transition-state analogue inhibitors, particularly for proteases and other hydrolases.[6] The hydroxyl group can mimic the tetrahedral intermediate of the enzymatic reaction, leading to very tight binding in the active site.[6]

Data Summary: Physicochemical Properties of Fluorine in Drug Design
PropertyConsequence of Fluorine SubstitutionReference
Bond Strength (C-F) High (~116 kcal/mol), blocks metabolic oxidation.[7]
Electronegativity Highest of all elements, alters electron distribution.[3]
Size (van der Waals radius) Small (1.47 Å), acts as a bioisostere of a hydrogen atom (1.20 Å).[5][3]
Lipophilicity Increases local lipophilicity, enhancing hydrophobic interactions.[5]
pKa Modulation Can lower the basicity of adjacent amines, improving membrane permeation.[3]

III. A Target Case Study: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[8][9][10] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[11][12][13] This dual mechanism suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade the immune system.[10][14] Therefore, inhibiting IDO1 is a major therapeutic strategy in oncology.[15][16][17]

The Tryptophan Catabolism Pathway

The diagram below illustrates the central role of IDO1 in converting tryptophan to kynurenine, which initiates a cascade of immunosuppressive events.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Target for Inhibition) Tryptophan->IDO1 Catabolism TCell_Activation Effector T-Cell Activation & Proliferation Tryptophan->TCell_Activation Essential for Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Immune_Suppression Immune Suppression & Tumor Evasion TCell_Activation->Immune_Suppression Is inhibited by Treg_Activation->Immune_Suppression Inhibitor Inhibitor derived from 1-Amino-2-(3-fluorophenyl)propan-2-ol Inhibitor->IDO1 Blocks Tryptophan_Depletion->TCell_Activation Inhibits

Caption: The IDO1-mediated tryptophan catabolism pathway.

IV. Experimental Protocols: Characterizing a Novel IDO1 Inhibitor

This section provides detailed protocols for assessing the inhibitory activity of a new chemical entity (NCE) derived from the 1-Amino-2-(3-fluorophenyl)propan-2-ol scaffold against the IDO1 enzyme.

General Experimental Workflow

The characterization of a novel enzyme inhibitor follows a structured, multi-step process to determine its potency, mechanism, and cellular efficacy.

Workflow Start Synthesize Inhibitor from 1-Amino-2-(3-fluorophenyl)propan-2-ol Scaffold Biochem_Assay Protocol 1: Biochemical IC50 Determination Start->Biochem_Assay Kinetic_Study Protocol 2: Enzyme Kinetic & MOI Studies Biochem_Assay->Kinetic_Study Potent hits Cell_Assay Protocol 3: Cell-Based Efficacy Assay Kinetic_Study->Cell_Assay Favorable mechanism Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Cellular activity confirmed

Caption: General workflow for identifying and characterizing enzyme inhibitors.

Protocol 1: Determination of IC50 Value via an In Vitro Biochemical Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human IDO1 enzyme.[18] The assay measures the production of N-formylkynurenine.

A. Materials

  • Purified recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Test Inhibitor (NCE)

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

  • Cofactors: 20 mM Ascorbic Acid, 10 µM Methylene Blue

  • Catalase (to quench the reaction)

  • 96-well, UV-transparent microplate

  • Microplate reader capable of reading absorbance at 321 nm

B. Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Test Inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in Assay Buffer (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be ≤1%.

    • Prepare a 2X working solution of L-Tryptophan in Assay Buffer.

    • Prepare a 2X working solution of IDO1 enzyme and cofactors in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the serially diluted inhibitor solutions to the appropriate wells.

    • For the 100% activity control, add 50 µL of Assay Buffer with the equivalent percentage of DMSO.

    • For the blank (no enzyme) control, add 50 µL of Assay Buffer.

    • Add 25 µL of the 2X IDO1 enzyme/cofactor solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Terminate Reaction:

    • Initiate the reaction by adding 25 µL of the 2X L-Tryptophan solution to all wells.

    • Incubate the plate at 25°C for 30-60 minutes.

    • Terminate the reaction by adding 10 µL of 30 mg/mL Catalase.

  • Measure Activity:

    • Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a microplate reader.

C. Data Analysis and Presentation

  • Subtract the absorbance of the blank from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table for IC50 Data Presentation:

Inhibitor Concentration [nM]Absorbance (321 nm)% Inhibition
0 (Control)1.2500
11.12510
100.87530
500.62550
1000.37570
10000.12590
Protocol 2: Enzyme Kinetic Studies to Determine Mechanism of Inhibition (MOI)

This protocol determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive).[19][20]

A. Experimental Design

  • The assay is run similarly to the IC50 determination, but with two variables: substrate concentration and inhibitor concentration.

  • Select 3-4 fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each inhibitor concentration, vary the L-Tryptophan concentration across a wide range (e.g., 0.2x Km to 5x Km). The Km of tryptophan for IDO1 should be determined in a preliminary experiment.

B. Step-by-Step Procedure

  • Follow the setup in Protocol 1, but for each fixed inhibitor concentration, create a set of wells with varying concentrations of L-Tryptophan.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Ensure measurements are taken in the linear phase of the reaction.

C. Data Analysis

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S].

  • Lineweaver-Burk Plot: Transform the data by calculating the reciprocals of velocity (1/V₀) and substrate concentration (1/[S]). Plot 1/V₀ versus 1/[S].[18][21] The pattern of line intersections reveals the mechanism of inhibition.[19][20]

Visualization of Inhibition Mechanisms

The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism.

MOI cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 b1 a1->b1 No Inhibitor c1 a1->c1 + Inhibitor note1 Lines intersect on Y-axis (Vmax unchanged, Km increases) a2 b2 a2->b2 No Inhibitor c2 a2->c2 + Inhibitor note2 Lines intersect on X-axis (Vmax decreases, Km unchanged) a3 b3 a3->b3 No Inhibitor c3 d3 c3->d3 + Inhibitor note3 Lines are parallel (Vmax and Km both decrease)

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Protocol 3: Cell-Based Assay for IDO1 Inhibition

This assay measures the inhibitor's ability to block IDO1 activity in a more physiologically relevant cellular context.[22] It quantifies the production of kynurenine in cells stimulated to express IDO1.

A. Materials

  • HeLa cells or another suitable cancer cell line (e.g., SK-OV-3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test Inhibitor

  • Trichloroacetic acid (TCA) for cell lysis and protein precipitation

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

  • 96-well cell culture plates

B. Step-by-Step Procedure

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density that will result in ~80-90% confluency after 24 hours.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) and incubate for 24-48 hours to induce high levels of IDO1 expression.

  • Inhibitor Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the Test Inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for 24 hours.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new microplate.

    • Add 50 µL of 30% TCA, mix, and centrifuge to precipitate proteins.

    • Transfer 100 µL of the TCA-treated supernatant to another plate.

    • Add 100 µL of Ehrlich's Reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance of the resulting yellow color at 480 nm.

C. Data Analysis

  • Create a standard curve using known concentrations of L-Kynurenine to quantify the amount produced in each well.

  • Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.

  • Plot the data and determine the cellular IC50 value.

V. Conclusion

1-Amino-2-(3-fluorophenyl)propan-2-ol serves as an exemplary starting scaffold for the development of sophisticated enzyme inhibitors. Its inherent chemical features—the reactive amine, the transition-state-mimicking alcohol, and the advantageous fluorine atom—provide medicinal chemists with a powerful tool for rational drug design. By targeting clinically relevant enzymes like IDO1, inhibitors derived from this scaffold can be systematically evaluated for potency, mechanism of action, and cellular efficacy using the robust protocols detailed in this guide. This structured approach, from biochemical screening to cell-based validation, is essential for advancing promising chemical entities toward preclinical development.

VI. References

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021). Journal of Medicinal Chemistry. Available at:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. Available at:

  • IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer. (n.d.). Journal of Clinical Investigation. Available at:

  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (n.d.). BenchChem. Available at:

  • Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. (2021). Molecular Cell. Available at:

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at:

  • Indoleamine 2,3-Dioxygenase (IDO) | Inhibitors. (n.d.). MedchemExpress. Available at:

  • Summary of clinical trials of IDO1 inhibitors. (n.d.). ResearchGate. Available at:

  • Decreased IDO1-dependent tryptophan metabolism in aged lung during influenza. (2021). Mechanisms of Ageing and Development. Available at:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. Available at:

  • IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. (n.d.). Preprints.org. Available at:

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (n.d.). Frontiers in Pharmacology. Available at:

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Available at:

  • Fluorine as a key element in modern drug discovery and development. (2018). Le Studium. Available at:

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem. Available at:

  • Application of Fluorine in Drug Design. (2025). ResearchGate. Available at:

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). BenchChem. Available at:

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). Journal of Physics: Conference Series. Available at:

  • Fluorinated Building Blocks for Medicinal Chemistry. (2026). Apollo Scientific. Available at:

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development. (2008). Journal of Fluorine Chemistry. Available at:

  • IDO family: the metabolic crossroads connecting immunity, nerves and tumors. (2026). Military Medical Research. Available at:

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-ta Biotech. Available at:

  • Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides. (n.d.). BenchChem. Available at:

  • Trial watch: IDO inhibitors in cancer therapy. (2020). OncoImmunology. Available at:

  • The role of fluorine in medicinal chemistry. (2008). Journal of Fluorine Chemistry. Available at:

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. (2019). Cancer Immunology Research. Available at:

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Available at:

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. Available at:

  • Enzyme assay. (n.d.). Wikipedia. Available at:

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Available at:

  • Enzyme inhibition by fluoro compounds. (2025). ResearchGate. Available at:

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available at:

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at:

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at:

  • 1-((1-(3-Fluorophenyl)ethyl)amino)propan-2-ol. (n.d.). Sigma-Aldrich. Available at:

  • 1-amino-2-(3-fluorophenyl)propan-2-ol. (n.d.). PubChemLite. Available at:

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Source not specified]. Available at:

  • 1-amino-3-(3-fluorophenyl)propan-2-ol. (n.d.). PubChemLite. Available at:

  • 1-((1-(3-Fluorophenyl)ethyl)amino)propan-2-ol. (n.d.). MilliporeSigma. Available at:

  • Application of "3-Amino-1,1-diethoxypropan-2-ol" in the development of enzyme inhibitors. (n.d.). BenchChem. Available at:

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2023). MDPI. Available at:

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). PMC. Available at:

  • Enzyme Inhibitors Role. (n.d.). Sigma-Aldrich. Available at:

  • Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. (n.d.). PubMed. Available at:

  • Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. (n.d.). MDPI. Available at:

  • 1-Amino-2-phenyl-propan-2-ol. (n.d.). Santa Cruz Biotechnology. Available at:

Sources

The Strategic Synthesis of 1-Amino-2-(3-fluorophenyl)propan-2-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Amino Alcohols

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the 1,2-amino alcohol motif is a privileged scaffold found in a multitude of biologically active compounds and serves as a versatile chiral building block in asymmetric synthesis. The convergence of these two features in 1-Amino-2-(3-fluorophenyl)propan-2-ol creates a molecule of significant interest for researchers, scientists, and drug development professionals. This tertiary amino alcohol, with its specific fluorophenyl substitution, presents a valuable precursor for novel therapeutics, potentially in areas such as neuroscience and oncology.

This comprehensive guide provides detailed synthetic protocols for 1-Amino-2-(3-fluorophenyl)propan-2-ol, elucidates the chemical principles underpinning the chosen methodologies, and offers insights into its potential applications as a pivotal intermediate in the synthesis of complex pharmaceutical agents.

Synthetic Strategy: A Multi-Step Approach from L-Alanine

The synthesis of 1-Amino-2-(3-fluorophenyl)propan-2-ol can be efficiently achieved through a three-step sequence commencing with the readily available and chiral amino acid, L-alanine. This strategy leverages well-established transformations in organic chemistry, ensuring reproducibility and scalability. The overall synthetic workflow is depicted below.

G A L-Alanine B N-Boc-L-Alanine A->B Boc₂O, Base C N-Boc-1-amino-2-(3-fluorophenyl)propan-2-one B->C 1. 3-Fluorophenylmagnesium bromide 2. Aqueous Workup D N-Boc-1-amino-2-(3-fluorophenyl)propan-2-ol C->D NaBH₄, Methanol E 1-Amino-2-(3-fluorophenyl)propan-2-ol D->E TFA or HCl in Dioxane

Caption: Synthetic workflow for 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Part 1: Synthesis of the N-Protected Amino Acid Precursor

Protocol 1: N-Boc Protection of L-Alanine

The initial step involves the protection of the primary amine of L-alanine. The tert-butoxycarbonyl (Boc) group is selected as the protecting group due to its stability under the strongly basic and nucleophilic conditions of the subsequent Grignard reaction and its facile removal under acidic conditions.[2][3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
L-Alanine89.095.00 g56.1
Di-tert-butyl dicarbonate (Boc₂O)218.2513.5 g61.7 (1.1 eq)
Sodium Bicarbonate (NaHCO₃)84.019.43 g112.2 (2.0 eq)
Dioxane-50 mL-
Water-50 mL-
Ethyl Acetate-100 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add L-alanine (5.00 g, 56.1 mmol) and a solution of sodium bicarbonate (9.43 g, 112.2 mmol) in 50 mL of water.

  • Add 50 mL of dioxane to the flask and stir the mixture until the L-alanine is fully dissolved.

  • To the stirred solution, add di-tert-butyl dicarbonate (13.5 g, 61.7 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Expected Yield: 9.5 - 10.5 g (90-99%)

Part 2: Formation of the α-Amino Ketone via Grignard Reaction

Protocol 2: Synthesis of N-Boc-1-amino-2-(3-fluorophenyl)propan-2-one

This pivotal step involves the formation of the carbon-carbon bond between the protected amino acid and the fluorinated aromatic ring. The N-protected amino acid is reacted with an excess of a Grignard reagent, 3-fluorophenylmagnesium bromide.[4][5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-L-Alanine189.215.00 g26.4
3-Bromofluorobenzene175.005.55 g (3.5 mL)31.7 (1.2 eq)
Magnesium Turnings24.310.77 g31.7 (1.2 eq)
Anhydrous Tetrahydrofuran (THF)-100 mL-
Iodine (I₂)-1 crystal-
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (0.77 g, 31.7 mmol) and a crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 3-bromofluorobenzene (5.55 g, 31.7 mmol) in 30 mL of anhydrous THF.

    • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

    • Add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with N-Boc-L-Alanine:

    • In a separate 500 mL round-bottom flask, dissolve N-Boc-L-alanine (5.00 g, 26.4 mmol) in 70 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the solution of N-Boc-L-alanine via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-30% Ethyl Acetate in Hexane) to afford N-Boc-1-amino-2-(3-fluorophenyl)propan-2-one as a pale yellow oil.

Expected Yield: 5.3 - 6.6 g (65-80%)

Part 3: Reduction of the α-Amino Ketone and Deprotection

Protocol 3: Synthesis of N-Boc-1-amino-2-(3-fluorophenyl)propan-2-ol

The reduction of the α-amino ketone to the corresponding tertiary alcohol is achieved using a mild reducing agent, sodium borohydride. This step is generally high-yielding and proceeds with good diastereoselectivity, which can be influenced by the choice of reducing agent and reaction conditions.[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-1-amino-2-(3-fluorophenyl)propan-2-one283.325.00 g17.6
Sodium Borohydride (NaBH₄)37.831.00 g26.4 (1.5 eq)
Methanol-100 mL-
Water-50 mL-
Dichloromethane (DCM)-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve N-Boc-1-amino-2-(3-fluorophenyl)propan-2-one (5.00 g, 17.6 mmol) in 100 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C.

  • Add sodium borohydride (1.00 g, 26.4 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane).

  • Quench the reaction by the slow addition of 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-amino-2-(3-fluorophenyl)propan-2-ol as a colorless oil, which may solidify upon standing.

Expected Yield: 4.7 - 5.0 g (93-99%)

Protocol 4: Deprotection to Yield 1-Amino-2-(3-fluorophenyl)propan-2-ol

The final step is the removal of the Boc protecting group under acidic conditions to yield the target amino alcohol.[8][9]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-1-amino-2-(3-fluorophenyl)propan-2-ol285.344.00 g14.0
4 M HCl in 1,4-Dioxane-20 mL80 (5.7 eq)
Diethyl Ether-100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane (DCM)-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve N-Boc-1-amino-2-(3-fluorophenyl)propan-2-ol (4.00 g, 14.0 mmol) in 20 mL of 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours, monitoring the evolution of carbon dioxide.

  • Concentrate the reaction mixture under reduced pressure.

  • Add 100 mL of diethyl ether to the residue and stir to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.

  • Extract the free amine with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Expected Yield: 2.3 - 2.5 g (90-98%)

Characterization of the Final Product

The structure and purity of the synthesized 1-Amino-2-(3-fluorophenyl)propan-2-ol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aminomethyl protons, the methyl protons, the hydroxyl proton, and the aromatic protons of the 3-fluorophenyl group. The integration should be consistent with the proposed structure.
¹³C NMR Resonances for the aliphatic carbons (methyl, aminomethyl, and the quaternary carbon bearing the hydroxyl group) and the aromatic carbons, showing the characteristic C-F coupling for the carbon attached to fluorine.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
Infrared (IR) Spectroscopy Broad absorption band for the O-H and N-H stretches in the range of 3200-3500 cm⁻¹, and characteristic C-F stretching vibrations.

Applications in Drug Development

1-Amino-2-(3-fluorophenyl)propan-2-ol is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an attractive starting material for:

  • Synthesis of Novel Psychoactive Compounds: The core structure is related to cathinones and amphetamines, suggesting its potential use in the development of novel central nervous system (CNS) agents.[4][10]

  • Development of Chiral Ligands: The amino alcohol functionality can serve as a bidentate ligand for metal catalysts in asymmetric synthesis.

  • Scaffold for Combinatorial Chemistry: The primary amine provides a handle for the introduction of a wide range of substituents, allowing for the rapid generation of compound libraries for high-throughput screening.

The workflow for utilizing this intermediate in a drug discovery program is outlined below.

G A 1-Amino-2-(3-fluorophenyl)propan-2-ol B Functionalization of the Amino Group (e.g., Amidation, Alkylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Receptor Binding Assays) C->D E Lead Compound Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

The synthetic protocols detailed herein provide a reliable and efficient pathway to 1-Amino-2-(3-fluorophenyl)propan-2-ol, a valuable and versatile intermediate for pharmaceutical research and development. The strategic use of a common chiral starting material and well-understood reaction mechanisms ensures the practicality of this synthesis. The unique combination of a fluorinated aromatic ring and a chiral amino alcohol moiety positions this compound as a key building block for the next generation of therapeutic agents.

References

  • A review of synthetic cathinones emerging in recent years (2019–2022) - PMC. (2022, September 15).
  • 2-Fluoroamphetamine - Wikipedia. (n.d.). Wikipedia.
  • Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis - Benchchem. (2025). BenchChem.
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024, August 6).
  • Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. (n.d.). U.S. Department of Justice.
  • Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. (2001, November 6).
  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - MDPI. (2024, December 27). MDPI.
  • Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. (2026, January 19). Apollo Scientific.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing.
  • 1-amino-2-(3-fluorophenyl)propan-2-ol - PubChemLite. (n.d.). PubChem.
  • Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15).
  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas | Chemical Reviews - ACS Publications. (2016, January 12).
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess - Benchchem. (2025). BenchChem.
  • Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing). (2015, August 5). Royal Society of Chemistry.
  • BOC Protection and Deprotection - J&K Scientific LLC. (2026, February 8). J&K Scientific.
  • A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. (2001). Organic Chemistry Portal.
  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids - Bentham Science Publishers. (n.d.). Bentham Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic challenges associated with 1,2-amino tertiary alcohols.

The synthesis of 1-amino-2-(3-fluorophenyl)propan-2-ol is most efficiently achieved via the epoxidation of 3-fluoroacetophenone, followed by regioselective ring-opening. Below, you will find the mechanistic workflow, troubleshooting FAQs, comparative data, and self-validating protocols required to maximize your yield and purity.

Synthetic Workflow

Reaction workflow for 1-amino-2-(3-fluorophenyl)propan-2-ol synthesis.

Troubleshooting & FAQs

Q1: Why is my yield of 2-(3-fluorophenyl)-2-methyloxirane so low during the Corey-Chaykovsky reaction? A1: The Corey-Chaykovsky reaction relies on the generation of dimethyloxosulfonium methylide, a highly moisture-sensitive ylide[1]. If your yield is low, the ylide is likely being quenched by residual water in your solvent, or the deprotonation of trimethylsulfoxonium iodide (TMSOI) is incomplete. Causality & Action: The ylide must be fully formed before introducing the ketone. Use strictly anhydrous DMSO. When using potassium tert-butoxide (KOtBu), allow the TMSOI/base mixture to stir at room temperature until the suspension turns into a clear solution. This visual cue is a self-validating indicator that the ylide is ready. Only then should you add the 3-fluoroacetophenone.

Q2: During the epoxide ring-opening, I am isolating a significant amount of a secondary amine dimer. How do I prevent this bis-alkylation? A2: Direct ammonolysis of epoxides using methanolic or aqueous ammonia frequently suffers from over-alkylation. This occurs because the newly formed primary amine is more nucleophilic and sterically accessible than the ammonia itself, leading it to attack another unreacted epoxide molecule. Causality & Action: To bypass this thermodynamic trap, abandon direct ammonolysis and utilize a two-step azidolysis-reduction sequence[2]. The azide anion (N₃⁻) is a highly efficient, linear nucleophile that selectively opens the epoxide at the less hindered primary carbon. Crucially, the resulting azide intermediate cannot undergo further alkylation, locking the reaction stoichiometry at a perfect 1:1 ratio.

Q3: My Staudinger reduction of the azide intermediate is stalling. LC-MS shows a mass corresponding to an intermediate, but no primary amine. How do I drive it to completion? A3: The Staudinger reduction is a two-stage process. First, triphenylphosphine (PPh₃) attacks the azide, releasing nitrogen gas and forming an iminophosphorane (phosphazene) intermediate. Second, this intermediate must be hydrolyzed to yield the primary amine and triphenylphosphine oxide[3]. Causality & Action: If your reaction stalls at the iminophosphorane stage, your system is too anhydrous. Hydrolysis is the rate-limiting step and requires both water and thermal energy. To resolve this, add an excess of water (at least 10 equivalents relative to the azide) to your THF solvent system and heat the reaction to 60 °C for 2–4 hours.

Quantitative Data: Epoxide Ring-Opening Strategies

The following table summarizes the quantitative differences between direct ammonolysis and the recommended azide-reduction sequence.

Epoxide Ring-Opening StrategyReagents & ConditionsPrimary Amine YieldDimer Byproduct (Bis-alkylation)Scalability / Notes
Direct Ammonolysis (Methanolic) NH₃ (7N in MeOH), 10 eq, 60 °C45%35%Poor; requires tedious chromatographic separation.
Direct Ammonolysis (Aqueous) NH₄OH (28% aq), 20 eq, 80 °C55%25%Moderate; high-pressure equipment needed.
Two-Step Azidolysis-Reduction 1. NaN₃/NH₄Cl (80 °C)2. PPh₃/H₂O (60 °C)88% <1% Excellent; high purity achieved via simple acid-base extraction.

Experimental Protocols

These methodologies are designed as self-validating systems to ensure high fidelity at every step of the synthesis.

Protocol A: Synthesis of 2-(3-Fluorophenyl)-2-methyloxirane (Corey-Chaykovsky Epoxidation)
  • Ylide Generation: In an oven-dried, argon-purged round-bottom flask, suspend trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) in anhydrous DMSO (0.5 M). Add potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at room temperature.

  • Validation Check: Stir for 30–45 minutes until the cloudy suspension becomes a clear, pale-yellow solution. This confirms the complete formation of dimethyloxosulfonium methylide.

  • Ketone Addition: Dissolve 3-fluoroacetophenone (1.0 equiv) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution to prevent thermal spiking.

  • Reaction & Workup: Stir the mixture at room temperature for 3 hours. Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers thoroughly with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the epoxide. (Validation: FTIR should show the disappearance of the ketone C=O stretch at ~1680 cm⁻¹).

Protocol B: Regioselective Azidolysis & Staudinger Reduction
  • Azidolysis: Dissolve the crude 2-(3-fluorophenyl)-2-methyloxirane (1.0 equiv) in a 4:1 mixture of DMF and water (0.3 M). Add sodium azide (NaN₃, 1.5 equiv) and ammonium chloride (NH₄Cl, 1.5 equiv). Note: NH₄Cl acts as a mild proton source to activate the epoxide oxygen without inducing unwanted side reactions. Heat the mixture to 80 °C for 12 hours.

  • Azide Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with water (3x) and brine, dry over Na₂SO₄, and concentrate to isolate 1-azido-2-(3-fluorophenyl)propan-2-ol.

  • Staudinger Reduction: Dissolve the azide intermediate in THF (0.2 M). Add triphenylphosphine (PPh₃, 1.2 equiv) portion-wise. Stir at room temperature for 2 hours until nitrogen gas evolution ceases (forming the iminophosphorane).

  • Hydrolysis: Add water (10 equiv) to the reaction mixture and heat to 60 °C for 4 hours to drive the hydrolysis of the iminophosphorane intermediate.

  • Self-Validating Purification (Acid-Base Extraction): Concentrate the mixture to remove THF. Dilute with dichloromethane (DCM) and extract with 1M HCl (pH < 2). The target amine protonates and moves to the aqueous layer, while the triphenylphosphine oxide byproduct remains in the DCM layer. Separate the layers. Basify the aqueous layer with 2M NaOH (pH > 10) to deprotonate the amine, and extract with fresh DCM. Dry over Na₂SO₄ and concentrate to yield pure 1-amino-2-(3-fluorophenyl)propan-2-ol.

References

  • Regioselective azide opening of 2,3-epoxy alcohols by [Ti(O-i-Pr)2(N3)2]: synthesis of alpha-amino acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

How to increase the enantiomeric excess of 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amino Alcohol Processing. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic, kinetic, and chromatographic challenges associated with increasing the enantiomeric excess (ee) of 1-Amino-2-(3-fluorophenyl)propan-2-ol .

Unlike standard secondary amino alcohols, this molecule features a tertiary alcohol at the C2 chiral center. This structural nuance renders traditional upstream asymmetric ketone reduction (e.g., Noyori transfer hydrogenation) ineffective, as those methods yield secondary alcohols. Consequently, achieving high ee requires rigorous downstream resolution strategies leveraging the primary amine handle[1].

📊 Method Selection Matrix

Before troubleshooting, it is critical to align your enrichment strategy with your operational scale and yield requirements. Below is a quantitative comparison of validated methodologies.

Resolution StrategyMax Theoretical YieldTypical ee AchievedScalabilityRelative CostPrimary Mechanism of Separation
Preparative Chiral SFC 100% (Both enantiomers)> 99.5%< 10 gHighDifferential adsorption on chiral stationary phase
Enzymatic Kinetic Resolution 50% (Kinetic limit)95% - 98%10 g - 1 kgModerateEnantioselective N-acylation via CALB
Diastereomeric Salt Formation 50% (per crystallization)90% - 99%> 1 kgLowDifferential solubility (Ksp) of diastereomeric salts

🔀 Workflow Visualization: Strategy Decision Tree

Workflow A Racemic 1-Amino-2-(3-fluorophenyl)propan-2-ol B Determine Target Scale & Purity A->B C Analytical / Discovery (< 1g) B->C D Process Development (1g - 100g) B->D E Commercial Manufacturing (> 100g) B->E F Preparative Chiral SFC (Mobile Phase: CO2 / MeOH + DEA) C->F G Enzymatic Kinetic Resolution (CALB, N-Acylation) D->G H Diastereomeric Salt Resolution (Di-p-toluoyl-D-tartaric acid) E->H

Caption: Decision matrix for selecting an enantiomeric enrichment strategy based on operational scale.

🛠️ Troubleshooting Guides & FAQs

Q1: During diastereomeric salt resolution with L-(+)-tartaric acid, my ee plateaus at 60%. How do I push it >99%? Causality & Solution: A plateau in ee during classical resolution usually indicates a "solubility crossover" or co-precipitation of the undesired diastereomer. 1-Amino-2-(3-fluorophenyl)propan-2-ol has a highly lipophilic fluorophenyl ring, which can make simple tartrate salts too soluble in pure alcohols[1].

  • Action: Switch your solvent system. Move from pure ethanol to an Ethanol/Water mixture (e.g., 90:10). The addition of water increases the polarity of the bulk solvent, selectively crashing out the less soluble diastereomeric salt. Furthermore, implement Ostwald ripening (prolonged reslurrying at elevated temperatures) rather than simple cooling, which allows kinetically trapped impurities to dissolve and thermodynamically stable pure crystals to grow.

Q2: In Enzymatic Kinetic Resolution (EKR) using Novozym 435, both the amine and the tertiary alcohol are potential acylation sites. How do I prevent O-acylation? Causality & Solution: You do not need to worry about protecting the alcohol. The chemoselectivity here is naturally enforced by steric hindrance. The C2 chiral center is a tertiary alcohol, heavily shielded by the methyl and 3-fluorophenyl groups. Candida antarctica Lipase B (CALB / Novozym 435) has a narrow, funnel-like active site that readily accepts the unhindered primary amine (-CH2NH2) but completely excludes the bulky tertiary alcohol[2].

  • Action: Proceed with direct N-acylation using isopropyl butyrate or ethyl methoxyacetate as the acyl donor. The enzyme will exclusively N-acylate one enantiomer, leaving the other as a free amine for easy acid/base extraction.

Q3: My chiral SFC (Supercritical Fluid Chromatography) peaks are tailing severely, making it impossible to collect high-ee fractions. What is the root cause? Causality & Solution: Peak tailing in chiral SFC for this molecule is caused by secondary interactions. The primary amine of your compound is highly basic and interacts strongly with residual acidic silanol groups on the silica backbone of the chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Action: You must introduce a basic modifier to the mobile phase to competitively block these active sites. Add 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine to your alcoholic co-solvent (e.g., Methanol). This will immediately sharpen the peaks and restore baseline resolution.

🔬 Step-by-Step Experimental Protocols

Protocol A: Scalable Diastereomeric Salt Resolution

This protocol utilizes fractional crystallization, a highly validated method for resolving phenylpropanolamine derivatives[1].

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 10.0 g of racemic 1-Amino-2-(3-fluorophenyl)propan-2-ol in 150 mL of 95% Ethanol.

  • Chiral Acid Addition: In a separate beaker, dissolve 1.0 equivalent of Di-p-toluoyl-D-tartaric acid in 100 mL of 95% Ethanol. Add this dropwise to the amine solution at 60 °C under vigorous stirring.

  • Crystallization: Heat the mixture to reflux until completely clear. Turn off the heat and allow the flask to cool to room temperature at a rate of 10 °C per hour. Do not crash cool, as this traps the wrong enantiomer.

  • Isolation: Filter the resulting white crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol.

  • Free-Basing (Recovery): Suspend the crystals in 100 mL of Dichloromethane (DCM). Add 100 mL of 2M NaOH (aq) and stir vigorously for 30 minutes until the biphasic mixture is clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantioenriched amine.

Protocol B: Enzymatic Kinetic Resolution (EKR) via N-Acylation

This protocol leverages the high chemoselectivity of lipases for primary amines over tertiary alcohols[2].

  • Reaction Setup: Dissolve 5.0 g of the racemic amino alcohol in 100 mL of Methyl tert-butyl ether (MTBE). Note: Hydrophobic solvents like MTBE maintain the essential hydration shell around the immobilized enzyme, maximizing activity.

  • Catalyst & Reagent Addition: Add 3.0 equivalents of isopropyl butyrate (acyl donor) and 500 mg of Novozym 435 (immobilized CALB).

  • Incubation: Incubate the suspension in an orbital shaker at 45 °C and 200 rpm.

  • Monitoring: Monitor the reaction via chiral HPLC. The reaction will naturally stall at ~50% conversion when the preferred enantiomer is fully N-acylated.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Transfer the filtrate to a separatory funnel and add 100 mL of 1M HCl.

  • Phase Split:

    • Organic Phase: Contains the N-acylated (amide) enantiomer.

    • Aqueous Phase: Contains the unreacted, highly enantioenriched free amine as the hydrochloride salt.

  • Recovery: Basify the aqueous phase to pH 12 using 6M NaOH, extract with Ethyl Acetate, dry, and evaporate to isolate the target high-ee amine.

📚 References

  • National Center for Biotechnology Information. "1-Amino-2-phenylpropan-2-ol" PubChem Compound Summary for CID 12362998. Available at: [Link]

  • Google Patents. "US20110039893A1 - 2-aminopyridine compounds having a Glycogen Synthase Kinase 3 (GSK-3) inhibitory activity" (Details fractional recrystallization and resolution of 1-amino-2-phenylpropan-2-ol derivatives). Available at:

Sources

Technical Support Center: Synthesis of 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Reproducible chemistry requires understanding the causality behind every reagent choice and engineering self-validating systems where the reaction itself tells you if it is succeeding.

The synthesis of 1-amino-2-(3-fluorophenyl)propan-2-ol—a critical tertiary amino alcohol building block for active pharmaceutical ingredients (APIs)—is typically achieved via a two-step workflow: a Corey-Chaykovsky epoxidation followed by regioselective aminolysis.

SynthesisRoute SM 3'-Fluoroacetophenone Epoxide 2-(3-fluorophenyl)- 2-methyloxirane SM->Epoxide TMSOI, NaH DMSO/THF (Corey-Chaykovsky) Product 1-Amino-2-(3-fluorophenyl) propan-2-ol Epoxide->Product NH3 (excess) MeOH, 80°C (Aminolysis)

Figure 1: Two-step synthetic workflow for 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why is my epoxidation conversion stalling at 60%, and how do I prevent ylide decomposition?

Causality: The Corey-Chaykovsky epoxidation relies on the in-situ generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH). This ylide is highly sensitive to moisture. If your solvent (DMSO) or headspace is not strictly anhydrous, water will protonate the ylide, quenching it back to the sulfoxonium salt and generating sodium hydroxide. This neutralizes the nucleophilic carbon, halting the 1,2-addition to 3'-fluoroacetophenone[1]. Solution: Ensure strict anhydrous conditions. Do not add the ketone until ylide formation is visually validated (cessation of H₂ gas evolution).

Q2: How do I control regioselectivity to ensure the amine attacks the primary carbon (C1) instead of the tertiary carbon (C2)?

Causality: Regioselectivity in epoxide ring-opening is dictated by the pH of the reaction medium. Under basic or neutral conditions (such as using methanolic ammonia), the reaction proceeds via an SN​2 -like mechanism. The nucleophile ( NH3​ ) attacks the less sterically hindered carbon (C1). Conversely, under acidic conditions, the epoxide oxygen is protonated, creating an SN​1 -like transition state where the more substituted carbon (C2) bears a partial positive charge, leading to attack at C2 and forming the undesired tertiary carbinamine [2].

Regioselectivity Epoxide 2-(3-fluorophenyl)-2-methyloxirane PathA Base-Catalyzed (NH3) Steric Control Epoxide->PathA PathB Acid-Catalyzed (H+) Electronic Control Epoxide->PathB ProdA 1-Amino-2-(3-fluorophenyl)propan-2-ol (Primary Amine) PathA->ProdA Attack at C1 (Less Hindered) ProdB 2-Amino-2-(3-fluorophenyl)propan-1-ol (Tertiary Carbinamine) PathB->ProdB Attack at C2 (More Hindered)

Figure 2: Mechanistic divergence in epoxide ring-opening based on pH conditions.

Q3: My product is contaminated with secondary and tertiary amines. How can I maximize the primary amine yield?

Causality: This is a classic over-alkylation issue. The newly formed primary amine is a stronger nucleophile than the starting ammonia. If the local concentration of ammonia drops, the primary amine will attack unreacted epoxide, forming secondary or tertiary amine dimers. To suppress this, you must use a massive stoichiometric excess of ammonia in a sealed pressure vessel to prevent ammonia volatilization at the required reaction temperature (80°C)[3].

Table 1: Impact of Ammonia Equivalents on Aminolysis Product Distribution

Ammonia EquivalentsSolvent SystemTemp (°C)Primary Amine (%)Secondary Amine (%)Tertiary Amine (%)
5 eqMethanol8065%25%10%
10 eqMethanol8082%15%3%
30 eq Methanol 80 95% 4% 1%
1.2 eq (NaN₃ route)*DMF / H₂O80>98%<1%<1%

*Note: The azide route completely eliminates over-alkylation but requires an additional reduction step (e.g., Pd/C, H₂).

Part 2: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(3-fluorophenyl)-2-methyloxirane

Objective: High-yield epoxidation via Corey-Chaykovsky reaction.

  • Reagent Preparation: Charge an oven-dried, argon-flushed flask with NaH (60% dispersion in mineral oil, 1.2 eq). Wash twice with anhydrous hexanes and decant.

    • Causality: Removing the mineral oil prevents emulsion formation during the aqueous workup phase.

  • Ylide Generation: Add anhydrous DMSO (10 mL/g of ketone). Portion-wise, add trimethylsulfoxonium iodide (TMSOI, 1.2 eq) at room temperature. Stir for 1 hour.

    • Validation Checkpoint: Observe H₂ gas evolution. The cessation of bubbling is your visual validation that the ylide has fully formed.

  • Ketone Addition: Dropwise, add 3'-fluoroacetophenone (1.0 eq). Heat the mixture to 50°C and stir for 2 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (Hexane:EtOAc 9:1).

    • Validation Checkpoint: The ketone spot ( Rf​≈0.5 ) must completely disappear, replaced by the epoxide spot ( Rf​≈0.6 ).

  • Workup: Pour the mixture into ice water to quench. Extract 3x with MTBE. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude epoxide.

Protocol B: Aminolysis to 1-Amino-2-(3-fluorophenyl)propan-2-ol

Objective: Regioselective ring-opening minimizing over-alkylation.

  • Reaction Setup: Dissolve the crude epoxide from Protocol A in 7N NH3​ in Methanol (30 eq of NH3​ ).

  • Pressurization: Transfer the solution to a heavy-walled pressure tube or Parr reactor and seal tightly.

    • Causality: Sealing the vessel prevents the highly volatile ammonia from escaping at elevated temperatures, maintaining the pseudo-first-order kinetics required to outcompete secondary amine formation.

  • Heating: Heat the sealed vessel to 80°C for 12 hours.

  • In-Process Control (IPC): Cool the vessel, vent carefully, and run TLC (DCM:MeOH: NH4​OH 90:9:1).

    • Validation Checkpoint: Complete consumption of the epoxide ( Rf​≈0.9 ) and appearance of the polar amine product ( Rf​≈0.2 ).

  • Purification (Acid-Base Extraction):

    • Evaporate MeOH and excess NH3​ under reduced pressure.

    • Dissolve the crude residue in EtOAc and extract 3x with 1M HCl.

    • Causality: The target primary amine protonates and moves to the aqueous layer, leaving neutral impurities (unreacted epoxide or ketone) in the organic layer.

    • Basify the aqueous layer with 2M NaOH to pH 12. Extract 3x with DCM. Dry over Na2​SO4​ and concentrate to yield the pure 1-amino-2-(3-fluorophenyl)propan-2-ol.

References

  • Title: Source: NIH / PMC[3]

  • Title: Source: ResearchGate / Pergamon[2]

  • Title: Source: MDPI[1]

Sources

Validation & Comparative

In-Depth Comparison Guide: HPLC Methods for Purity Analysis of 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity analysis method for 1-Amino-2-(3-fluorophenyl)propan-2-ol requires navigating a complex physicochemical landscape. This molecule—a fluorinated phenylpropanolamine derivative—features a basic primary amine, a secondary hydroxyl group, a moderately lipophilic 3-fluorophenyl ring, and a chiral center at the C2 position.

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails this class of compounds. The primary amine becomes protonated at typical mobile phase pH levels, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support. Furthermore, its weak UV chromophore makes trace-level impurity detection difficult.

This guide objectively compares three field-proven HPLC methodologies to overcome these challenges, providing the mechanistic causality behind each approach and step-by-step protocols for both chemical and enantiomeric purity analysis.

Method Comparison & Mechanistic Causality

To achieve a self-validating analytical system, the method chosen must align with the specific purity goal: bulk chemical purity (related substances) or enantiomeric excess (chiral resolution).

Table 1: Quantitative Comparison of HPLC Methodologies
Analytical MethodPrimary ApplicationStationary PhaseDetectionLOD (Typical)MS Compatible?Key Advantage
HILIC (Underivatized) Chemical PurityBare Silica / AmideMS or CAD1–5 ng/mLYes Excellent peak shape for polar amines without ion-pairing agents [4].
RP-HPLC (Ion-Pairing) Routine QCC18 (End-capped)UV (210 nm)50–100 ng/mLNoLow cost, utilizes standard laboratory columns and equipment.
Indirect Chiral RP-HPLC Enantiomeric PurityStandard C18UV (230–254 nm)0.5–2 ng/mLYesConverts enantiomers to diastereomers; drastically enhances UV sensitivity[2].
The Causality Behind the Choices
  • Why HILIC for Chemical Purity? Hydrophilic Interaction Liquid Chromatography (HILIC) promotes the partitioning of the polar amino alcohol into a water-enriched layer on the stationary phase. This entirely bypasses the need for MS-suppressing ion-pairing reagents (like Trifluoroacetic acid or Heptafluorobutyric acid), allowing for highly sensitive LC-MS/MS quantification of trace impurities [4].

  • Why Pre-Column Derivatization for Chiral Purity? 1-Amino-2-(3-fluorophenyl)propan-2-ol lacks a strong extended chromophore. By reacting the primary amine with a Chiral Derivatizing Reagent (CDR)—such as cyanuric chloride substituted with amino acids—we achieve two goals simultaneously: we convert the enantiomers into easily separable diastereomers on a standard C18 column, and we introduce a strong UV-absorbing moiety, dropping the Limit of Detection (LOD) by orders of magnitude [1][2].

Visualizing the Analytical Workflows

G Start Purity Analysis of 1-Amino-2-(3-fluorophenyl)propan-2-ol Q1 Goal: Chemical or Enantiomeric Purity? Start->Q1 Chem Chemical Purity (Related Substances) Q1->Chem Chemical Profile Enant Enantiomeric Purity (Chiral Resolution) Q1->Enant Chiral Profile HILIC HILIC-MS/CAD (Underivatized) Chem->HILIC High Sensitivity/MS RP RP-HPLC (Ion-Pairing/UV) Chem->RP Routine UV QC Direct Direct Chiral HPLC (Specialty Column) Enant->Direct No Sample Prep Indirect Indirect RP-HPLC (Pre-column Derivatization) Enant->Indirect Standard C18 Column

HPLC Method Selection Decision Tree for Fluorinated Amino Alcohols.

Workflow Sample Sample Prep (Amino Alcohol) Reagent Add Chiral Derivatizing Reagent Sample->Reagent React Microwave / Room Temp Incubation Reagent->React Inject Inject Diastereomers onto C18 RP-HPLC React->Inject Detect UV Detection (Enhanced S/N) Inject->Detect

Pre-column derivatization workflow for indirect chiral separation.

Step-by-Step Experimental Protocols

Protocol A: HILIC Method for Chemical Purity (Underivatized)

This method is optimized for detecting structurally similar related substances and degradation products without derivatization [4].

System Setup:

  • Column: Silica or Amide HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid). Causality: Low pH ensures the amine is fully protonated, which is required for consistent partitioning in the HILIC aqueous layer.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 80% B / 20% A. (Note: In HILIC, higher organic content increases retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detection (CAD) or ESI-MS (Positive ion mode, monitoring m/z corresponding to [M+H]+).

Sample Preparation:

  • Dissolve 1-Amino-2-(3-fluorophenyl)propan-2-ol in a diluent matching the mobile phase starting conditions (80% Acetonitrile / 20% Water). Critical Step: Injecting highly aqueous samples into a HILIC system will disrupt the stationary phase water layer, causing peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Indirect Chiral RP-HPLC via Pre-Column Derivatization

This method resolves the (R)- and (S)-enantiomers by converting them into diastereomers using a cyanuric chloride-based chiral derivatizing reagent (CDR) [2]. Online or offline derivatization can be utilized to improve throughput [3].

Derivatization Reaction:

  • Prepare a 100 mM stock solution of the racemic amino alcohol in 0.1 M HCl.

  • Prepare a 50 mM solution of the CDR (e.g., synthesized from cyanuric chloride and L-amino acid amides) in acetone.

  • In a reaction vial, mix the amino alcohol solution with a two-fold molar excess of the CDR.

  • Add 1 M NaHCO3 to maintain a slightly basic pH, facilitating the nucleophilic attack of the primary amine on the CDR.

  • Subject the mixture to microwave irradiation for 50–60 seconds (or stir at 30°C for 3 hours) to ensure complete conversion to diastereomers [2].

HPLC Separation:

  • Column: End-capped C18 RP-HPLC column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient from 25% B to 100% B over 45 minutes.

  • Detection: UV at 230 nm. Causality: The triazine ring of the CDR provides a robust chromophore, allowing high-sensitivity UV detection that the native fluorophenyl ring cannot achieve.

Self-Validating System Suitability Criteria

To guarantee the scientific integrity of the generated data, every analytical run must pass the following self-validating system suitability checks:

  • Resolution ( Rs​ ): For the chiral derivatization method, the resolution between the two diastereomeric peaks must be ≥1.5 (baseline separation).

  • Tailing Factor ( Tf​ ): For the HILIC method, the tailing factor of the main 1-Amino-2-(3-fluorophenyl)propan-2-ol peak must be ≤1.5 . A higher value indicates degradation of the HILIC water layer or unwanted secondary interactions.

  • Signal-to-Noise Ratio (S/N): For trace impurity quantification, the S/N ratio at the Limit of Quantitation (LOQ) must be ≥10 .

  • Injection Precision: The Relative Standard Deviation (RSD) of the peak area for five replicate injections of the standard must be ≤2.0% .

References

  • Chen, C.-C., & Lin, C.-E. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(5), 229–235.[Link]

  • Bhushan, R., & Lal, M. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride-Based Chiral Derivatizing Reagents Having Amino Acids and Their Amides as Chiral Auxiliaries. Acta Chromatographica, 26(3), 413–427.[Link]

  • Huang, X., Kao, S.-J., Lin, J., Qin, X., & Deng, C. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206488.[Link]

  • Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

A Senior Application Scientist's Guide to the Characterization of Impurities in 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in 1-Amino-2-(3-fluorophenyl)propan-2-ol, a key chiral intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Impurities in an API can originate from various stages, including synthesis, purification, and storage, or as degradation products.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of these impurities to ensure the final drug product is safe for consumption.[1][3] For any new drug substance, impurities found at levels of 0.1% or higher must be characterized.[4][5]

This guide will compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also explore the critical role of forced degradation studies in identifying potential degradation products.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the successful identification and quantification of impurities. The choice depends on the physicochemical properties of the API and its potential impurities, such as volatility, polarity, and thermal stability.

Technique Principle Strengths for 1-Amino-2-(3-fluorophenyl)propan-2-ol Limitations Primary Applications
HPLC Separation based on differential partitioning between a mobile and stationary phase.[6]High resolution for non-volatile and thermally labile impurities.[6] Excellent for quantifying known and unknown impurities.[7]May require chromophores for UV detection; some impurities may have poor retention on standard columns.Quantification of organic impurities, stability studies.[8]
GC-MS Separation of volatile compounds followed by mass analysis.[9]High sensitivity and specificity for volatile and semi-volatile impurities, such as residual solvents and certain by-products.[2][6]Requires derivatization for polar compounds like amino alcohols to increase volatility.[10]Analysis of residual solvents, volatile organic impurities.[7]
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.[1][9]Unambiguous structure elucidation of unknown impurities without the need for reference standards.[7][11]Lower sensitivity compared to MS-based methods.[11] Complex spectra for mixtures.Structure elucidation of unknown impurities, confirmation of impurity identity.[1]

Experimental Workflows and Protocols

To provide a practical framework, we present detailed protocols for each of the discussed techniques. These protocols are designed to be self-validating systems, ensuring robust and reproducible results.

Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Impurity_Characterization_Workflow cluster_0 Initial Screening & Quantification cluster_1 Identification of Volatiles cluster_2 Structure Elucidation of Unknowns cluster_3 Forced Degradation Studies API_Sample 1-Amino-2-(3-fluorophenyl)propan-2-ol Sample HPLC_Analysis HPLC-UV/DAD Analysis API_Sample->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (with Derivatization) API_Sample->GC_MS_Analysis Stress_Conditions Apply Stress (Acid, Base, Oxidation, Heat, Light) API_Sample->Stress_Conditions Impurity_Detection Detect & Quantify Impurities > 0.1% HPLC_Analysis->Impurity_Detection LC_MS_Analysis LC-MS Analysis Impurity_Detection->LC_MS_Analysis Volatile_Impurities Identify Residual Solvents & Volatile By-products GC_MS_Analysis->Volatile_Impurities NMR_Analysis NMR Spectroscopy (1H, 13C, 19F) LC_MS_Analysis->NMR_Analysis Structure_Elucidation Elucidate Structure of Unknown Impurities NMR_Analysis->Structure_Elucidation Degradation_Analysis Analyze Stressed Samples by HPLC Stress_Conditions->Degradation_Analysis Degradation_Pathways Identify Degradation Products & Pathways Degradation_Analysis->Degradation_Pathways

Caption: A comprehensive workflow for impurity characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This protocol outlines a stability-indicating HPLC method for the quantification of impurities.

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Amino-2-(3-fluorophenyl)propan-2-ol reference standard and dissolve it in 10 mL of methanol.[12]

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.[12]

  • Sample Preparation: Dissolve the API sample in the mobile phase to achieve a nominal concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[12]

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is often effective for separating polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar nature of 1-Amino-2-(3-fluorophenyl)propan-2-ol, derivatization is necessary to increase its volatility for GC-MS analysis.[10] Silylation is a common and effective derivatization technique for compounds containing amino and hydroxyl groups.[10]

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the API sample into a GC vial.

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.[13]

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR is an indispensable tool for the definitive structural identification of unknown impurities.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated impurity (or a sample enriched with the impurity) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

2. NMR Experiments:

  • 1H NMR: Provides information on the proton environment in the molecule.

  • 13C NMR: Shows the different carbon environments.

  • 19F NMR: Crucial for impurities related to the fluorophenyl moiety.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and piece together the molecular structure.

Forced Degradation Studies: Unveiling Potential Degradation Products

Forced degradation studies are essential to identify degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[14][15]

Forced_Degradation_Studies cluster_conditions Stress Conditions API 1-Amino-2-(3-fluorophenyl)propan-2-ol Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) API->Photolytic Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification of Degradation Products Analysis->Identification

Sources

A Researcher's Guide to Bridging the Gap: In Silico Predictions vs. Experimental Realities for 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and chemical research, the ability to accurately predict a molecule's behavior before committing to costly and time-consuming synthesis and testing is paramount. This is where in silico modeling shines, offering a powerful lens to forecast a compound's physicochemical, pharmacokinetic, and toxicological profile. However, these computational predictions are not infallible. They are sophisticated hypotheses that must be rigorously tested and validated through experimental data. This guide provides a comprehensive comparison of in silico predictions and established experimental methodologies for 1-Amino-2-(3-fluorophenyl)propan-2-ol, a fluorinated amino alcohol with potential as a building block in medicinal chemistry.

For a novel compound like 1-Amino-2-(3-fluorophenyl)propan-2-ol, for which public experimental data is scarce[1], this comparative guide serves as a practical roadmap. It illustrates how to leverage computational predictions to design a targeted, efficient experimental validation workflow, ultimately saving resources and accelerating research timelines.

Physicochemical Properties: The Foundation of Behavior

A molecule's fundamental physicochemical properties govern its solubility, permeability, and interactions with biological systems. Here, we compare publicly available in silico predictions for 1-Amino-2-(3-fluorophenyl)propan-2-ol with typical experimental values observed for structurally related amino alcohols.

PropertyIn Silico Prediction (1-Amino-2-(3-fluorophenyl)propan-2-ol)Typical Experimental Values (for related Amino Alcohols)Rationale & Experimental Method
Molecular Formula C₉H₁₂FNO[1]C₃H₉NO (for 1-Amino-2-propanol)[2]Rationale: The starting point for all calculations and analysis. Method: Mass Spectrometry (MS) provides the exact molecular weight, confirming the elemental composition.[3]
Molecular Weight 169.09 g/mol [1]75.11 g/mol (for 1-Amino-2-propanol)[2]Rationale: A fundamental property influencing diffusion and molar concentration calculations. Method: Calculated from the molecular formula confirmed by MS.
XlogP 0.4 / 0.7[1][4][5]-1.0 to -1.5 (for 1-Amino-2-propanol)Rationale: The octanol-water partition coefficient (logP) is a critical indicator of a compound's lipophilicity, affecting its absorption and distribution.[6] In silico models like XlogP predict this value based on the molecule's structure. Method: Shake-flask method followed by HPLC or UV-Vis spectroscopy to determine the concentration in each phase.
Aqueous Solubility Predicted to be solubleMiscible (for 1-Amino-2-propanol)[2]Rationale: Solubility is crucial for formulation and bioavailability. The presence of polar amino and hydroxyl groups suggests good aqueous solubility. Method: Kinetic or thermodynamic solubility assays using HPLC-UV to quantify the concentration in a saturated solution.

The ADME/Tox Profile: Predicting In Vivo Fate

The ultimate success of a drug candidate hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. In silico tools are indispensable for flagging potential liabilities early in the discovery process.[6][7]

The Integrated Workflow: From Prediction to Validation

The following workflow illustrates the logical progression from computational prediction to experimental validation, a cornerstone of modern drug development.

ADME_Workflow cluster_insilico In Silico Phase cluster_experimental Experimental Validation Phase Structure Molecular Structure (1-Amino-2-(3-fluorophenyl)propan-2-ol) Predict_ADME ADME Prediction (Solubility, Permeability, Metabolism) Structure->Predict_ADME Predict_Tox Toxicity Prediction (hERG, Mutagenicity, Cytotoxicity) Structure->Predict_Tox Assay_ADME In Vitro ADME Assays (e.g., PAMPA, Microsomal Stability) Predict_ADME->Assay_ADME Guides Assay Selection Assay_Tox In Vitro Toxicology Assays (e.g., Cytotoxicity, Ames Test) Predict_Tox->Assay_Tox Flags Potential Risks Synthesis Chemical Synthesis & Purification Confirm_Structure Structural Confirmation (NMR, MS) Synthesis->Confirm_Structure Confirm_Structure->Assay_ADME Confirm_Structure->Assay_Tox Decision Data Analysis & Go/No-Go Decision Assay_ADME->Decision Assay_Tox->Decision

Caption: Integrated workflow for drug discovery.

In Silico ADME/Tox Predictions

For 1-Amino-2-(3-fluorophenyl)propan-2-ol, we can extrapolate a likely profile based on its structural features and predictions for similar compounds.

ADME/Tox ParameterIn Silico Prediction / RationalePotential Experimental Validation
Absorption High probability of good oral absorption. The low molecular weight and moderate lipophilicity (predicted XlogP of 0.4) fit within the parameters of Lipinski's Rule of Five.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.
Distribution Likely to distribute into tissues. The predicted low plasma protein binding (PPB) suggests more of the unbound drug is available to cross membranes and interact with targets.[7]Equilibrium dialysis with plasma proteins.
Metabolism Potential for Phase I and Phase II metabolism. The amino group is a potential site for deamination or acetylation. The aromatic ring could undergo hydroxylation by Cytochrome P450 enzymes.Liver microsomal stability assay to determine metabolic clearance rate.
Excretion Likely renal excretion. As a small, water-soluble molecule, it is expected to be cleared by the kidneys.In vivo pharmacokinetic studies in animal models.
Toxicity Potential for irritation. Supplier safety data for a related compound indicates it may cause skin and eye irritation.[8] In silico models may flag the primary amine as a potential structural alert for reactivity.[9][10]In vitro cytotoxicity assays (e.g., MTT assay on relevant cell lines), skin irritation models (e.g., EpiDerm™), and Ames test for mutagenicity.

Experimental Protocols: Generating Verifiable Data

The trustworthiness of any research hinges on robust, reproducible experimental design. The following protocols are designed to be self-validating systems for assessing key properties of 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To experimentally determine the thermodynamic aqueous solubility of the compound, providing a direct comparison to in silico predictions.

Methodology:

  • Preparation: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., DMSO) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This is a critical step to ensure you are measuring thermodynamic, not kinetic, solubility.

  • Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is transferred.

  • Quantification: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[11]

  • Calibration: Generate a standard curve by injecting the prepared standard solutions into the HPLC.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.

  • Validation: Perform the experiment in triplicate to ensure reproducibility.

Solubility_Protocol Start Start: Excess Compound + PBS (pH 7.4) Agitate Agitate for 24h at 25°C Start->Agitate Centrifuge Centrifuge to Pellet Solid Agitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Quantify via HPLC Supernatant->HPLC Result Result: Aqueous Solubility HPLC->Result

Caption: Experimental workflow for solubility determination.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the compound's potential to reduce cell viability, a primary indicator of toxicity.

Methodology:

  • Cell Culture: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line often used for toxicity screening) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Amino-2-(3-fluorophenyl)propan-2-ol in cell culture medium. Replace the old medium in the plate with the medium containing the test compound at various concentrations.

  • Controls:

    • Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion: An Integrated Future

The evaluation of 1-Amino-2-(3-fluorophenyl)propan-2-ol exemplifies the modern symbiotic relationship between computational and experimental science. While in silico models provide invaluable, rapid insights into a molecule's potential properties and liabilities, they remain predictive tools.[12][13] Rigorous experimental validation, guided by these predictions, is the only way to confirm a compound's true behavior. For researchers and drug developers, embracing this integrated approach—leveraging the speed of computation and the certainty of experimentation—is the most effective strategy for navigating the complexities of chemical and biological space and accelerating the journey from molecule to impact.

References

  • 1-((1-(3-Fluorophenyl)ethyl)amino)propan-2-ol. Sigma-Aldrich.
  • 1-((1-(3-Fluorophenyl)ethyl)amino)propan-2-ol - MilliporeSigma. MilliporeSigma.
  • 1-amino-2-(3-fluorophenyl)propan-2-ol. PubChemLite.
  • ADME Properties in Drug Discovery. BioSolveIT.
  • 1-((1-(3-Fluorophenyl)ethyl)amino)propan-2-ol - Sigma-Aldrich. Sigma-Aldrich.
  • 1-amino-propan-2-ol - analysis. Analytice.
  • 1-Amino-2-propanol | C3H9NO | CID 4. PubChem.
  • Amino-2-propanol. Santa Cruz Biotechnology.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Prediction of ADME properties using curriculum learning. Repositori URV.
  • Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Deriv
  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Deriv
  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N -Propargyl-1,2-amino Alcohol Derivatives.
  • Improving ADME Property Predictions by Integrating Public and Proprietary D
  • 1-amino-3-(3-fluorophenyl)propan-2-ol. PubChemLite.
  • 1-amino-3-(2-fluorophenyl)propan-2-ol. PubChemLite.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Amino-2-(3-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 1-Amino-2-(3-fluorophenyl)propan-2-ol

Introduction

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling highly reactive chiral building blocks. 1-Amino-2-(3-fluorophenyl)propan-2-ol is a critical intermediate extensively utilized in the synthesis of central nervous system (CNS) therapeutics and complex active pharmaceutical ingredients (APIs) [3].

While its structural features—specifically the primary amine and the fluorinated aromatic ring—make it synthetically valuable, they also confer significant toxicological hazards. The amino alcohol moiety acts as a strong base and nucleophile, leading to severe tissue irritation upon contact, while the lipophilic fluorophenyl group enhances dermal penetration. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity during handling, storage, and disposal.

Physicochemical Profile & Hazard Causality

Before defining the Personal Protective Equipment (PPE) matrix, we must establish the causality behind the hazards. We do not just wear gloves "because it is a chemical"; we select specific barrier materials because of the compound's unique physicochemical behavior [1].

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / GHS CodeOperational Implication & Causality
Molecular Formula C9H12FNOFluorinated organic; combustion or high-heat degradation can release highly toxic Hydrogen Fluoride (HF) gas.
Storage Conditions 2–8 °C (Inert Atm)Hygroscopic nature requires cold, dry storage. Handle rapidly at room temperature to prevent condensation-induced degradation [2].
H302 Harmful if swallowedStrict prohibition of food/drink in the lab; mandates face protection to prevent accidental ingestion via aerosolization.
H315 / H318 Skin irritation / Serious eye damageThe alkaline primary amine causes rapid saponification of skin lipids and irreversible corneal damage. Mandates chemical-resistant barriers.
H335 May cause respiratory irritationVapor or dust inhalation irritates the mucosal lining. Must be handled exclusively within a certified Class II Fume Hood [2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE system must be deployed. Each layer acts as a self-validating barrier to ensure operational trustworthiness.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. Safety glasses are insufficient because they lack a peripheral seal.

    • Causality: The primary amine group can cause irreversible eye damage (H318). Goggles prevent capillary action from drawing splashed liquids into the eye.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent resistance to amines and alcohols. The outer glove acts as a sacrificial layer against the primary chemical, while the inner glove maintains the barrier against micro-tears and solvent permeation—critical given the lipophilicity of the fluorophenyl moiety.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

    • Causality: Prevents dermal exposure to the forearms. Synthetic fabrics (e.g., polyester) must be avoided as they can melt into the skin if a secondary solvent fire occurs during synthesis.

  • Respiratory Protection: Standard handling must occur in a properly certified chemical fume hood (face velocity of 80–100 fpm). If a fume hood is compromised, an N95 or P100 particulate respirator is required for emergency evacuation.

Operational Handling Protocol

This step-by-step workflow ensures that the compound is handled without compromising its chemical integrity or operator safety.

Step 1: Pre-Operation Verification

  • Verify fume hood inward airflow (target: 100 fpm).

  • Ensure all required solvents, spatulas, and tared receiving vessels are pre-positioned inside the hood to minimize arm movements in and out of the sash.

Step 2: Material Retrieval

  • Retrieve the sealed container of 1-Amino-2-(3-fluorophenyl)propan-2-ol from the 2–8 °C storage unit[2].

  • Self-Validation Check: Allow the sealed container to equilibrate to room temperature for 15 minutes before opening. This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would otherwise degrade the API.

Step 3: Execution and Weighing

  • Don all required PPE (Goggles, Lab Coat, Double Nitrile Gloves).

  • Open the container exclusively within the fume hood. Use an anti-static weighing spatula to transfer the material.

  • Causality: Static charge can cause the fine powder to aerosolize, increasing the risk of inhalation (H335).

Step 4: Post-Handling Decontamination

  • Seal the primary container, purge with an inert gas (Nitrogen or Argon), and return to cold storage.

  • Wipe down the balance and hood surface with a 70% Isopropyl Alcohol (IPA) solution.

  • Self-Validation Check: Inspect the outer gloves for discoloration or degradation immediately after handling. A lack of visual change validates barrier integrity. Remove outer gloves inside the hood and dispose of them in solid hazardous waste.

OperationalWorkflow A 1. Cold Storage Retrieval (2-8°C, Inert Atm) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Transfer to Class II Fume Hood B->C D 4. Weighing & Solubilization (Minimize Aerosolization) C->D E 5. Decontamination (70% IPA Wipe Down) D->E

Figure 1: Step-by-step operational workflow for handling 1-Amino-2-(3-fluorophenyl)propan-2-ol.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

Step 1: Assessment and Isolation

  • If the spill is minor (<50g) and contained within the fume hood, proceed to Step 2.

  • If the spill is major (>50g) or outside the hood, evacuate the immediate area, increase room ventilation, and notify Environmental Health and Safety (EHS).

Step 2: Containment

  • Do not use water initially, as the compound's alkaline nature may cause exothermic dissolution.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads).

Step 3: Mechanical Collection

  • Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed mixture to avoid generating airborne dust.

  • Place the collected material into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

Step 4: Chemical Decontamination

  • Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine traces, followed by a thorough wash with soap and water.

  • Self-Validation Check: Test the final rinse water with pH paper. A neutral pH (6.5–7.5) confirms the complete removal of the alkaline amine residue.

SpillResponse S1 Assess Spill Severity (Evacuate if >50g) S2 Secure Area & Maximize Exhaust S1->S2 S3 Apply Inert Absorbent (Vermiculite/Sand) S2->S3 S4 Mechanical Collection (Non-sparking tools) S3->S4 S5 Chemical Decontamination (Dilute Acid/Water Wash) S4->S5

Figure 2: Immediate spill response and chemical decontamination pathway.

References

  • Title: 1-amino-2-(3-fluorophenyl)propan-2-ol (C9H12FNO) Structural and Physical Properties Source: PubChemLite (Université du Luxembourg) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-(3-fluorophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-(3-fluorophenyl)propan-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.